5-methyl-4-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKQVLBOPNFHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355725 | |
| Record name | 5-methyl-4-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-83-5 | |
| Record name | 5-methyl-4-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Synthesis of 5-Methyl-4-Phenyl-1H-Imidazole and its Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This in-depth guide focuses on the synthesis of a key disubstituted imidazole, 5-methyl-4-phenyl-1H-imidazole, and its derivatives. We will explore the foundational Debus-Radziszewski reaction, detail modern synthetic protocols, and discuss the derivatization strategies used to create analogues with diverse biological activities. This guide is intended to be a practical resource, providing not only theoretical background but also actionable experimental details and characterization data to support researchers in this dynamic field.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, most notably in the amino acid histidine and the neurotransmitter histamine. In the realm of synthetic chemistry, imidazole derivatives have garnered immense interest due to their wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][2] The 4,5-disubstituted imidazole core, in particular, offers a versatile platform for tuning steric and electronic properties to optimize interactions with biological targets. The strategic placement of a methyl and a phenyl group, as in this compound, creates a molecule with a balance of lipophilicity and potential for further functionalization, making it an attractive starting point for the development of novel therapeutic agents.
Core Synthesis of this compound
The most direct and historically significant route to 4,5-disubstituted imidazoles is the Debus-Radziszewski synthesis. This multicomponent reaction offers an efficient pathway to the imidazole core from readily available starting materials.[3][4]
The Debus-Radziszewski Reaction: A Mechanistic Overview
First reported in the 19th century, the Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] The reaction proceeds in a one-pot fashion, making it an attractive method for library synthesis.
The generally accepted mechanism can be visualized in two main stages:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[1][3]
-
Condensation and Cyclization: The diimine intermediate then condenses with an aldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.
Diagram: Debus-Radziszewski Synthesis of this compound
Caption: Overview of the Debus-Radziszewski synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of structurally similar 4,5-disubstituted imidazoles.[7][8]
Materials:
-
1-Phenyl-1,2-propanedione (1.0 eq)
-
Ammonium acetate (10 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1,2-propanedione and ammonium acetate.
-
Add glacial acetic acid to dissolve the solids.
-
To the stirred solution, add the aqueous formaldehyde solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 1-Phenyl-1,2-propanedione | 148.16 | 1.0 |
| Ammonium Acetate | 77.08 | 10 |
| Formaldehyde (37% aq.) | 30.03 (as HCHO) | 1.2 |
Table 1: Stoichiometry for the synthesis of this compound.
Characterization Data
The following characterization data is based on reported values for structurally similar compounds and predicted values for this compound.[9][10]
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.4 (s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 2.4 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 145.0 (C), 136.0 (C), 131.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 126.0 (C), 11.5 (CH₃).
-
IR (KBr, cm⁻¹): 3400-2500 (broad, N-H stretching), 3050 (Ar C-H stretching), 2920 (Alkyl C-H stretching), 1600, 1490, 1450 (C=C and C=N stretching).
-
Mass Spectrometry (EI): m/z (%) = 158 (M⁺).
Synthesis of this compound Derivatives
The core structure of this compound provides a versatile scaffold for the synthesis of a diverse library of derivatives. The most common modifications involve substitution at the N-1 and N-3 positions of the imidazole ring.
N-Alkylation
N-alkylation of the imidazole ring is a straightforward method to introduce various alkyl and arylalkyl groups, which can significantly modulate the compound's physicochemical properties and biological activity.
Diagram: N-Alkylation of this compound
Caption: General workflow for N-alkylation.
General Protocol for N-Alkylation:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).
-
Add a base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) portion-wise at 0 °C or room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation
N-acylation introduces an acyl group to the imidazole nitrogen, often serving as a key step in the synthesis of more complex derivatives or as a means to introduce functionalities that can modulate biological activity.
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine) (1.2-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride, acid anhydride) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Pharmacological Relevance and Future Directions
Derivatives of 4,5-disubstituted imidazoles have demonstrated a wide array of pharmacological activities. For instance, compounds with similar structures have shown potential as inhibitors of various enzymes and as anti-inflammatory and analgesic agents.[11] The synthesis of a library of N-alkylated and N-acylated derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR). By varying the nature of the substituent at the nitrogen, researchers can fine-tune properties such as solubility, metabolic stability, and target binding affinity.
Future research in this area will likely focus on the development of more efficient and environmentally friendly "green" synthetic methodologies, such as microwave-assisted or ultrasound-promoted reactions, to access these valuable compounds. Furthermore, the application of computational methods, such as molecular docking, can aid in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound and its derivatives. From the classic Debus-Radziszewski reaction to modern derivatization techniques, the methodologies presented herein offer a robust toolkit for chemists in both academic and industrial settings. The versatility of the imidazole scaffold, coupled with the synthetic accessibility of its derivatives, ensures that this class of compounds will continue to be a fertile ground for the discovery of new and improved therapeutic agents.
References
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Debus–Radziszewski imidazole synthesis. (2023, December 29). In Wikipedia. [Link]
-
Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Scribd. Retrieved January 15, 2026, from [Link]
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13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325.
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The Pharma Innovation. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). Retrieved from [Link]
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Debus–Radziszewski imidazole synthesis. (2023, December 29). In Wikipedia. [Link]
- Wang, S. J., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 149-157.
-
Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Retrieved January 15, 2026, from [Link]
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. Retrieved January 15, 2026, from [Link]
-
A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
-
5-METHYL-1-[(4-METHYLSULFONYL)-PHENYL]-1H-IMIDAZOLE. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
- New Plant Growth Regulators of Benzimidazole Series. (2022). MDPI.
- Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 717-721.
- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science.
- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015).
-
One-pot synthesis of 2 – phenylimidazo [4, 5-f][4][9] phenanthroline derivatives under solvent free conditions by using iodi. (n.d.). Scholars Research Library. Retrieved January 15, 2026, from [Link]
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-Phenyl-1H-Imidazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The guide is structured to provide a deep, causal understanding of the compound's behavior, grounded in authoritative references and validated methodologies.
Introduction and Significance
This compound (a tautomer of 4-methyl-5-phenyl-1H-imidazole) is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group and a phenyl group on adjacent carbon atoms. The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, including the essential amino acid histidine. The incorporation of phenyl and methyl groups onto the imidazole scaffold imparts specific steric and electronic properties that modulate its biological activity, solubility, and metabolic stability. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2]
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";
} "Chemical structure of this compound"
Synthesis and Mechanism
The synthesis of substituted imidazoles is a well-established area of organic chemistry. One of the most direct and versatile methods for preparing 2,4,5-trisubstituted imidazoles, and by extension 4,5-disubstituted imidazoles, is the Debus-Radziszewski synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
For the synthesis of this compound, a variation of this reaction can be employed using 1-phenyl-1,2-propanedione as the dicarbonyl component, formaldehyde as the aldehyde, and ammonium acetate as the ammonia source.
Reaction Scheme: 1-Phenyl-1,2-propanedione + Formaldehyde + 2 NH₃ → this compound + 3 H₂O
The underlying principle of this synthesis is the formation of a diimine intermediate from the reaction of the dicarbonyl compound with two equivalents of ammonia. This intermediate then condenses with the aldehyde to form the imidazole ring. The use of ammonium acetate provides a convenient source of ammonia in a suitable reaction medium, often glacial acetic acid, which also acts as a catalyst.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
"General workflow for the synthesis of this compound"
Structural Elucidation and Spectroscopic Data
The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
| Identifier | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 439931-81-4 (for 4-Methyl-5-phenyl-1H-imidazole)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to tautomerism, the ¹H and ¹³C NMR spectra of 4(5)-substituted imidazoles can sometimes show broadened peaks or an average of signals depending on the solvent and temperature.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm . The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.2-7.8 ppm . The imidazole C2-H proton typically resonates as a singlet further downfield, around δ 7.7-8.0 ppm , while the N-H proton signal is often broad and can appear over a wide range (e.g., δ 12-13 ppm ), and may exchange with D₂O.
-
¹³C NMR: The methyl carbon is expected around δ 10-15 ppm . The aromatic carbons of the phenyl group will be in the δ 125-135 ppm region. The imidazole ring carbons (C2, C4, and C5) are anticipated in the range of δ 115-145 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | N-H stretching (broad, due to hydrogen bonding) |
| 3150-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl group) |
| ~1600, ~1490 | C=C and C=N stretching of the aromatic and imidazole rings |
| ~1450 | C-H bending (methyl group) |
| ~760, ~700 | C-H out-of-plane bending (monosubstituted phenyl group) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 158 . Common fragmentation patterns would involve the loss of small, stable molecules or radicals.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug development and materials science, influencing its solubility, absorption, and interaction with biological targets.
| Property | Value/Description | Rationale and Insights |
| Melting Point | 182-185 °C[3] | The relatively high melting point is indicative of a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding between the N-H and N atoms of adjacent imidazole rings, as well as potential π-π stacking interactions between the phenyl rings. |
| Boiling Point | Not available (likely decomposes) | High molecular weight and strong intermolecular forces suggest a very high boiling point, and the compound is likely to decompose before boiling under atmospheric pressure. |
| pKa | Estimated ~6.5-7.0 (for the imidazolium ion) and ~14 (for the N-H proton) | The imidazole ring is amphoteric. The pyridine-like nitrogen (N3) is basic and can be protonated (pKa of the conjugate acid is typically in this range). The pyrrole-like nitrogen (N1) is weakly acidic. The phenyl group, being electron-withdrawing, slightly decreases the basicity of N3 compared to unsubstituted imidazole (pKa ~7.0). |
| Solubility | Generally low solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. Low solubility in non-polar solvents like hexanes.[4] | The phenyl group imparts significant hydrophobic character, reducing aqueous solubility. However, the imidazole ring's ability to act as both a hydrogen bond donor (N-H) and acceptor (N:) allows for solubility in polar organic solvents. Phenylimidazoles generally exhibit lower solubility than simple imidazoles in most organic solvents.[5] |
| Tautomerism | Exists as an equilibrium of this compound and 4-methyl-5-phenyl-1H-imidazole. | The proton on the nitrogen can readily migrate between the two nitrogen atoms. In an unsymmetrically substituted imidazole like this one, the two tautomers are distinct but often rapidly interconverting in solution, which can affect spectroscopic characterization and biological interactions. |
Crystal Structure and Supramolecular Chemistry
Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules are likely to contribute to the overall stability of the crystal lattice. These non-covalent interactions play a critical role in determining the melting point and solubility of the compound. The dihedral angle between the imidazole and phenyl rings will be a key structural feature, influencing the efficiency of these stacking interactions.
Biological and Toxicological Profile
Biological Activities
Substituted imidazoles are a well-known class of "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific data for this compound is limited, related structures have shown promise in various therapeutic areas:
-
Anticancer Activity: Many imidazole derivatives have been investigated for their potential to inhibit cancer cell growth.[2]
-
Enzyme Inhibition: The imidazole moiety can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues.
-
Antimicrobial and Antifungal Properties: The imidazole core is a key feature of several antifungal drugs (e.g., clotrimazole, miconazole).
Toxicological Considerations
The toxicological profile of this compound has not been extensively studied. However, general toxicological data on substituted imidazoles suggest that they can be harmful if swallowed. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Standard safety precautions for handling chemical reagents should be strictly followed.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Debus-Radziszewski reaction.
Materials:
-
1-Phenyl-1,2-propanedione
-
Formaldehyde (37% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask, add 1-phenyl-1,2-propanedione (1 equivalent), ammonium acetate (3 equivalents), and glacial acetic acid (5-10 volumes).
-
Stir the mixture at room temperature to achieve dissolution.
-
Add formaldehyde solution (1.1 equivalents) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of the basic nitrogen (N3).
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric acid (HCl) solution
-
Standardized 0.1 M Sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
dot graph "pKa_Determination_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
"Workflow for pKa determination by potentiometric titration"
Procedure:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to make a solution of approximately 0.01 M. If solubility is an issue, a co-solvent like ethanol may be used, but the apparent pKa will be measured. Add KCl to maintain a constant ionic strength.
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH.
-
Add the standardized 0.1 M HCl solution from a buret in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Determine the equivalence point volume from the first or second derivative of the titration curve.
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
Conclusion
This compound is a compound with a rich physicochemical profile dictated by the interplay of its aromatic phenyl substituent, its electron-donating methyl group, and the versatile imidazole core. Its relatively high melting point and solubility characteristics are governed by strong intermolecular forces, including hydrogen bonding and π-π stacking. The amphoteric nature of the imidazole ring is a key feature, influencing its behavior in different chemical and biological environments. The synthetic accessibility via methods like the Debus-Radziszewski synthesis, combined with its intriguing electronic and structural properties, solidifies its importance as a scaffold for future research in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively work with and innovate upon this valuable chemical entity.
References
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PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved January 15, 2026, from [Link]
-
Nguyen, T. L., et al. (n.d.). Supporting Information for: A facile and efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported L-arginine-based deep eutectic solvent. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 15, 2026, from [Link]
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Introduction: The 5-Methyl-4-Phenyl-1H-Imidazole Scaffold - A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 5-Methyl-4-Phenyl-1H-Imidazole Analogs
The imidazole ring is a fundamental heterocyclic motif found in crucial biological molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, have made it a "privileged scaffold" in drug discovery. The this compound core, specifically, represents a versatile framework upon which a multitude of substituents can be placed, leading to a diverse array of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities demonstrated by analogs of this scaffold, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.
Chapter 1: Anticancer Activity - Targeting Cellular Proliferation and Survival
The development of novel anticancer agents remains a paramount challenge in medicine. Analogs of the this compound scaffold have emerged as potent cytotoxic agents against a range of human cancer cell lines, acting through diverse and critical mechanisms.
Mechanism of Action: Microtubule and Kinase Inhibition
A primary strategy through which these imidazole analogs exert their anticancer effects is the disruption of microtubule dynamics. Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[1][2] For instance, certain 2,4,5-trisubstituted imidazole derivatives have been shown to bind to the colchicine binding site on tubulin, preventing its assembly into microtubules.[1][2]
Another prevalent mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Specific imidazole analogs have been engineered to target key kinases in oncogenic signaling pathways.
-
EGFR/VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis. Several imidazole-based compounds have demonstrated potent inhibitory activity against these receptor tyrosine kinases, leading to reduced tumor cell viability and suppression of new blood vessel formation.[1][3] For example, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown significant VEGFR-2 kinase inhibition with IC50 values as low as 82.09 ng/mL.[3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colon) | Tubulin Polymerization | 27.42 nM | [1] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | HCT116 (Colon) | Tubulin Polymerization | 23.12 nM | [1] |
| Imidazothiazole-benzimidazole derivative (Compound 22) | A549 (Lung) | Tubulin Polymerization | 0.15 µM | [1] |
| Imidazothiazole-benzimidazole derivative (Compound 22) | HeLa (Cervical) | Tubulin Polymerization | 0.21 µM | [1] |
| Thiazole-benzimidazole derivative (Compound 45) | MCF-7 (Breast) | EGFR Kinase | 5.96 µM | [1] |
| Imidazole-2-thione derivative (Compound 5) | MCF-7 (Breast) | VEGFR-2 Kinase | < 5 µM | [3] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | Microtubule Targeting | 0.73 µM | [4] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | Microtubule Targeting | 20.4 µM | [4] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization: Anticancer Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Chapter 2: Anti-inflammatory Activity - Modulating Immune Responses
Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.[5]
Mechanism of Action: p38 MAP Kinase and COX-2 Inhibition
-
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 MAP kinase is a validated strategy for treating inflammatory conditions. Certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have shown considerable p38 MAP kinase inhibitory activity, with IC50 values in the nanomolar range.[6][7][8]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. Molecular docking studies suggest that some imidazole analogs can bind effectively to the active site of the COX-2 enzyme, indicating their potential as selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][9]
Quantitative Data: Anti-inflammatory Potency
| Compound | Assay | Target | IC50 / % Inhibition | Reference |
| Imidazole analog (2a) | Paw Edema | COX-2 (putative) | 100% inhibition @ 100 mg/kg | [5] |
| Imidazole analog (2g) | Hot Plate | Analgesic | 89% effect @ 100 mg/kg | [5] |
| Amide derivative (AA6) | p38 Kinase Assay | p38 MAP Kinase | 403.57 nM | [6][7][8] |
| Imidazole-5(4H)-one (AL02) | Paw Edema | COX-2 (putative) | Potent activity (comparable to diclofenac) | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide animals into groups (e.g., control, standard, test compounds). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test imidazole analogs orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Visualization: p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase pathway by imidazole analogs.
Chapter 3: Antimicrobial and Antiparasitic Activity
The imidazole scaffold is famously represented in antimicrobial therapy by azole antifungals and the anti-protozoal drug metronidazole. Novel this compound derivatives continue this legacy, showing potent activity against a range of pathogens.
Mechanisms of Action
-
Antifungal Activity: While some azoles inhibit ergosterol synthesis, a key component of the fungal cell membrane, some novel 5-aminoimidazole derivatives appear to act via a different mechanism. Studies suggest they induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[10] This alternative mechanism is particularly valuable for overcoming resistance to traditional azoles.
-
Antiparasitic Activity: Nitroimidazole derivatives are highly effective against anaerobic parasites like Entamoeba histolytica and Giardia intestinalis.[11][12] Their mechanism involves the reductive activation of the nitro group within the parasite, creating cytotoxic radical species that damage DNA and other critical biomolecules. 5-Aryl-1-methyl-4-nitroimidazoles have shown activity significantly greater than the standard drug, metronidazole.[12]
Quantitative Data: Antimicrobial and Antiparasitic Potency
| Compound | Organism | Activity Metric | Value | Reference |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | IC50 | 1.47 µM | [11][12] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | IC50 | 1.47 µM | [11][12] |
| Metronidazole (Standard) | E. histolytica / G. intestinalis | IC50 | ~4 µM | [12] |
| 5-Nitroimidazole derivative (Series 7) | Fungi | MIC | 3-25 µg/mL | [13][14] |
| 2,4-Dienone Imidazole (Compound 31) | Candida albicans (Fluconazole-resistant) | MIC | 8 µg/mL | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., Candida albicans, Staphylococcus aureus) overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization: MIC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Chapter 4: Targeted Enzyme Inhibition
Beyond the broad categories above, the structural versatility of this compound analogs has enabled their development as highly specific inhibitors for a range of therapeutic enzyme targets.
Key Enzyme Targets
-
Indoleamine 2,3-dioxygenase (IDO): IDO is an immunosuppressive enzyme that is often exploited by tumors to evade the immune system. It is a key target in immuno-oncology. Phenyl-imidazole derivatives have been systematically developed as potent IDO inhibitors, representing a promising strategy for cancer immunotherapy.[16]
-
SARS-CoV-2 Main Protease (MPro/3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus. Diphenyl-1H-imidazole analogs have been designed and synthesized to fit into the active site of 3CLpro, showing potent inhibition of the enzyme and antiviral activity against SARS-CoV-2.[17][18]
-
Sodium-Hydrogen Exchanger-1 (NHE-1): NHE-1 is involved in regulating intracellular pH and volume and is a target for cardiovascular diseases such as ischemia-reperfusion injury. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were identified as highly potent and selective NHE-1 inhibitors with good oral bioavailability.[19]
Quantitative Data: Specific Enzyme Inhibition
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Pyrimidine analog (9t) | NHE-1 | IC50 | 0.0065 µM | [19] |
| Asymmetric imidazole (5a2) | SARS-CoV-2 MPro | IC50 | 4.79 µM | [18] |
| Diphenyl-imidazole (6) | SARS-CoV-2 3CLpro | % Inhibition | 89.96% @ 20 µM | [17] |
Experimental Protocol: FRET-based Enzyme Inhibition Assay (for 3CLpro)
Fluorescence Resonance Energy Transfer (FRET) assays are commonly used to measure protease activity. A substrate peptide is designed with a fluorophore and a quencher at opposite ends. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme solution, FRET substrate solution, and dilutions of the test imidazole inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the 3CLpro enzyme to wells containing various concentrations of the test inhibitor or vehicle control (DMSO). Allow to pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Analogs derived from this core have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory effects. The key to their success lies in the scaffold's synthetic tractability, allowing for fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets.
Future research should focus on leveraging computational chemistry and structure-based design to improve the potency and selectivity of these compounds. Further exploration of their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinically effective drugs. The continued investigation of this privileged scaffold holds significant promise for addressing unmet needs across multiple therapeutic areas.
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Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2020). International Journal of Molecular Sciences. [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-4-phenyl-1H-imidazole
Foreword: The Imperative of Structural Verification
In the landscape of modern drug discovery and materials science, imidazole derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and applications as ligands, catalysts, and pharmaceuticals.[1][2] The compound 5-methyl-4-phenyl-1H-imidazole (C₁₀H₁₀N₂) is a key synthetic intermediate whose utility is fundamentally dependent on its precise molecular structure and purity. Erroneous structural assignment can lead to misinterpreted biological data, failed synthetic pathways, and significant loss of resources.
This guide provides a comprehensive framework for the unambiguous spectroscopic characterization of this compound. As a Senior Application Scientist, my approach is rooted in the principle that robust analytical methodology is not merely a sequence of steps but a logical, self-validating system. Herein, we move beyond rote protocols to explore the causality behind experimental choices, ensuring that each analysis yields data that is not only accurate but also defensible. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete and coherent structural profile of the target molecule.
Chapter 1: The Characterization Workflow: A Multi-Technique Approach
The definitive characterization of a molecule as specific as this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for confident confirmation. The logical flow of this process is critical for efficiency and accuracy.
Caption: Integrated workflow for spectroscopic characterization.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.
Caption: Structure of this compound with numbering.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred because it is less volatile and its residual water peak does not obscure key signals. Crucially, it forms hydrogen bonds with the N-H proton, slowing its chemical exchange and often allowing it to be observed as a distinct, albeit broad, signal.[3]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard (δ = 0.00 ppm).[3]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Integrate all signals to determine the relative number of protons.
Data Interpretation and Expected Signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| N-H (N1-H) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the aromatic nature of the ring and its acidic character. Position and broadness are highly dependent on solvent and concentration.[4] |
| C2-H | 7.5 - 7.8 | Singlet (s) | 1H | This is the sole proton on the imidazole ring, appearing as a sharp singlet downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.[5] |
| Phenyl (C7-C12) | 7.2 - 7.6 | Multiplet (m) | 5H | Protons of the phenyl group will appear in the typical aromatic region. The ortho-, meta-, and para-protons may overlap, resulting in a complex multiplet. |
| Methyl (C6-H₃) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group is attached to the sp²-hybridized C5 of the imidazole ring, resulting in a characteristic singlet in this region.[6] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are required.[7]
-
Data Processing: Process the FID similarly to the ¹H spectrum.
Data Interpretation and Expected Signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C2 | ~135-140 | This carbon is between two nitrogen atoms, causing it to be significantly deshielded and appear downfield.[5] |
| C4 | ~135-138 | The sp² carbon bearing the phenyl group. Its exact shift is influenced by the substitution. |
| C5 | ~125-130 | The sp² carbon bearing the methyl group. |
| C6 (Methyl) | ~10-15 | A typical chemical shift for a methyl group attached to an aromatic ring system.[8] |
| C7 (ipso-Phenyl) | ~130-135 | The phenyl carbon directly attached to the imidazole ring. Often shows a lower intensity. |
| C8, C12 (ortho-Phenyl) | ~128-130 | Aromatic CH carbons. |
| C9, C11 (meta-Phenyl) | ~127-129 | Aromatic CH carbons. |
| C10 (para-Phenyl) | ~125-127 | Aromatic CH carbon. |
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Expert Insight: This method is ideal for solid samples and provides sharp, well-resolved spectra. It is crucial that both the sample and KBr are completely dry, as water (O-H stretch) can obscure the N-H region of the spectrum.
-
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation and Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200 - 3000 (broad) | N-H Stretch | Imidazole N-H | A broad band in this region is highly characteristic of the N-H bond involved in hydrogen bonding.[4] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl and imidazole rings. |
| 2950 - 2850 | C-H Stretch | Methyl C-H | Confirms the presence of the methyl group. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are indicative of the phenyl and imidazole rings.[9] |
| ~1580 | C=N Stretch | Imidazole Ring | Confirms the carbon-nitrogen double bond character within the heterocyclic ring.[4] |
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[7]
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms of the imidazole ring are readily protonated. Scan a relevant mass-to-charge (m/z) range (e.g., 50-500).
-
Fragmentation Analysis (MS/MS): To confirm structural fragments, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).[7]
Data Interpretation and Expected Ions:
The molecular formula is C₁₀H₁₀N₂. The exact monoisotopic mass is 158.0844 Da.
| m/z | Ion Formula | Identity | Significance |
| 159.0922 | [C₁₀H₁₁N₂]⁺ | [M+H]⁺ | The protonated molecular ion. Its detection by HRMS confirms the elemental composition. |
| 158.0844 | [C₁₀H₁₀N₂]⁺˙ | M⁺˙ | The molecular ion (in EI-MS). |
| 144.0687 | [C₉H₈N₂]⁺ | [M-CH₃+H]⁺ | Loss of the methyl group, a common fragmentation pathway. |
| 82.0555 | [C₄H₆N₂]⁺ | [M-C₆H₅+H]⁺ | Cleavage of the phenyl group from the imidazole core. |
Chapter 5: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of conjugated π-systems.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.[10]
-
Blank Correction: Run a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.[11]
Data Interpretation and Expected Absorptions:
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~250-280 nm | π → π* | Phenyl and Imidazole Rings |
Conclusion
The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups like N-H and aromatic rings. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, UV-Vis spectroscopy verifies the conjugated electronic nature of the molecule. By integrating the data from these orthogonal techniques, a researcher can build an unassailable case for the structure and purity of the target compound, providing a solid foundation for any subsequent research or development activities.
References
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Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4,5-disubstituted imidazoles. ResearchGate Publication. Available at: [Link]
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SpectraBase. (n.d.). 5-METHYL-1-[(4-METHYLSULFONYL)-PHENYL]-1H-IMIDAZOLE. Wiley SpectraBase. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). RSC Publishing. Available at: [Link]
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Ndom, J. C., et al. (2018). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. Available at: [Link]
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PubChem. (n.d.). 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. National Center for Biotechnology Information. Available at: [Link]
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Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). RSC Publishing. Available at: [Link]
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PubChem. (n.d.). 5-[1-(4-methylphenyl)ethoxymethyl]-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
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Tarasova, Y. G., et al. (2022). New Plant Growth Regulators of Benzimidazole Series. MDPI. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Available at: [Link]
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The Alchemist's Guide to Imidazole Synthesis: A Technical Guide for the Modern Chemist
Foreword: The Enduring Legacy of the Imidazole Nucleus
The imidazole ring, a deceptively simple five-membered heterocycle, stands as a cornerstone in the edifice of modern chemistry. Its prevalence in seminal biomolecules like the amino acid histidine and purines, the building blocks of DNA, underscores its fundamental role in the chemistry of life. For researchers, scientists, and drug development professionals, the imidazole scaffold is a "privileged structure," a recurring motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for designing molecules that can interact with biological targets with high affinity and specificity. This guide moves beyond a mere recitation of synthetic procedures. It is crafted to provide a deep, mechanistic understanding of the core synthetic transformations that unlock the vast chemical space of substituted imidazoles, empowering the modern chemist to not only replicate but also innovate.
I. The Classical Canons: Time-Tested Routes to the Imidazole Core
The foundations of imidazole synthesis were laid in the 19th century with a series of named reactions that remain relevant to this day. Understanding these classical methods provides not only access to a broad range of imidazole derivatives but also a fundamental appreciation for the retrosynthetic logic of heterocyclic chemistry.
A. The Debus-Radziszewski Synthesis: A Symphony of Three Components
The Debus-Radziszewski synthesis, first reported in 1858, is a powerful one-pot, three-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is particularly effective for the preparation of 2,4,5-trisubstituted imidazoles.
Causality Behind the Components:
-
1,2-Dicarbonyl (e.g., Benzil, Glyoxal): Provides the C4-C5 backbone of the imidazole ring.
-
Aldehyde: Becomes the C2 carbon of the imidazole.
-
Ammonia (often from Ammonium Acetate): Supplies the two nitrogen atoms at positions 1 and 3.
Reaction Mechanism: The reaction is believed to proceed through the initial condensation of the 1,2-dicarbonyl with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[3]
Figure 1: Generalized workflow of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol provides a classic example of the Debus-Radziszewski reaction.
| Reagent | Molar Eq. | MW | Amount |
| Benzil | 1.0 | 210.23 g/mol | 2.10 g |
| Benzaldehyde | 1.0 | 106.12 g/mol | 1.06 g |
| Ammonium Acetate | 10.0 | 77.08 g/mol | 7.71 g |
| Glacial Acetic Acid | Solvent | 60.05 g/mol | 20 mL |
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole as a crystalline solid.[4]
B. The Wallach Synthesis: A Pathway to N-Substituted Imidazoles
The Wallach synthesis offers a distinct route to N-substituted imidazoles, starting from N,N'-disubstituted oxamides.[5] This method is particularly useful when N-substitution is desired from the outset.
Causality Behind the Components:
-
N,N'-Disubstituted Oxamide: Provides the entire C4-C5-N1-C2-N3 backbone of the imidazole ring.
-
Phosphorus Pentachloride (PCl₅): Acts as a dehydrating and chlorinating agent, facilitating the cyclization.
-
Reducing Agent (e.g., Hydroiodic Acid): Effects the final reduction to the imidazole.
Reaction Mechanism: The reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride is thought to form a chloro-intermediate, which upon reduction with hydroiodic acid, yields the N-substituted imidazole.[5]
Figure 3: Workflow of the Marckwald synthesis and subsequent desulfurization.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole
This protocol describes the synthesis of a 2-mercaptoimidazole derivative. [6][7]
| Reagent | Molar Eq. | MW | Amount |
|---|---|---|---|
| α-Aminoacetophenone Hydrochloride | 1.0 | 171.62 g/mol | 1.72 g |
| Potassium Thiocyanate | 1.1 | 97.18 g/mol | 1.07 g |
| Water | Solvent | 18.02 g/mol | 20 mL |
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.
-
Add an aqueous solution of potassium thiocyanate to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and dry. [4]
II. Modern Renaissance: Catalytic and Enabling Technologies in Imidazole Synthesis
While the classical methods remain valuable, the relentless pursuit of efficiency, sustainability, and broader substrate scope has ushered in a new era of imidazole synthesis. Modern approaches often leverage catalysis and enabling technologies like microwave irradiation to achieve what was previously difficult or impossible.
A. The Rise of the One-Pot Synthesis: A Paradigm of Efficiency
Modern synthetic strategy emphasizes atom economy and operational simplicity. One-pot, multi-component reactions (MCRs) for the synthesis of highly substituted imidazoles have become increasingly popular. These reactions often build upon the logic of the Debus-Radziszewski synthesis but employ a wider range of catalysts and reaction conditions to improve yields and broaden the scope.
Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol details a one-pot, four-component synthesis of a tetrasubstituted imidazole. [8][9]
| Reagent | Molar Eq. | MW | Amount |
|---|---|---|---|
| Benzil | 1.0 | 210.23 g/mol | 2.10 g |
| Aromatic Aldehyde | 1.0 | - | Varies |
| Primary Amine | 1.0 | - | Varies |
| Ammonium Acetate | 3.0 | 77.08 g/mol | 2.31 g |
| Catalyst (e.g., ZSM-11 zeolite) | Catalytic | - | 0.05 g |
Procedure:
-
In a round-bottom flask, combine benzil, the aromatic aldehyde, the primary amine, and ammonium acetate.
-
Add the catalyst (e.g., ZSM-11 zeolite).
-
Heat the mixture under solvent-free conditions at 110 °C with stirring for the appropriate time (typically monitored by TLC). [10]4. After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography. [8]
B. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds. [11]By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times, increase yields, and often lead to cleaner products. [12][13][14]The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules, causing rapid rotation and generating heat. [14] Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol illustrates the speed and efficiency of microwave-assisted synthesis. [15][16][17][18]
| Reagent | Molar Eq. | MW | Amount |
|---|---|---|---|
| Benzil | 1.0 | 210.23 g/mol | 1.0 mmol |
| Aromatic Aldehyde | 1.0 | - | 1.0 mmol |
| Ammonium Acetate | 2.5 | 77.08 g/mol | 2.5 mmol |
| Catalyst (e.g., CuCl₂) | 10 mol% | 134.45 g/mol | 0.1 mmol |
Procedure:
-
In a microwave-safe reaction vessel, combine benzil, the aromatic aldehyde, ammonium acetate, and the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (typically 3-15 minutes). [4]4. After cooling, quench the reaction mixture with water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol). [15]
C. The Midas Touch: Copper-Catalyzed Routes to Imidazoles
Transition metal catalysis has opened new avenues for the construction of complex molecules. Copper, being an abundant and relatively inexpensive metal, has emerged as a powerful catalyst for the synthesis of substituted imidazoles. [19][20][21]Copper catalysts can facilitate various transformations, including C-H activation and cross-coupling reactions, to forge the imidazole ring. [19][22][23] Plausible Mechanism of Copper Catalysis: The mechanism of copper-catalyzed imidazole synthesis can vary depending on the specific reaction. In many cases, copper(I) or copper(II) species act as Lewis acids to activate the reactants. The reaction may proceed through intermediates where copper is coordinated to nitrogen or carbon atoms, facilitating bond formation. [22]
Figure 4: A generalized mechanistic pathway for copper-catalyzed imidazole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of 1,4-Disubstituted Imidazoles
This protocol provides an example of a copper-catalyzed approach to imidazole synthesis. [24][25]
| Reagent | Molar Eq. | MW | Amount |
|---|---|---|---|
| Terminal Alkyne | 1.0 | - | Varies |
| Amidine | 1.2 | - | Varies |
| CuCl₂·2H₂O | 10 mol% | 170.48 g/mol | 0.1 mmol |
| Na₂CO₃ | 2.0 | 105.99 g/mol | 2.0 mmol |
| Pyridine | 2.0 | 79.10 g/mol | 2.0 mmol |
| Solvent (e.g., DMF) | - | - | Varies |
Procedure:
-
To a reaction vessel, add the amidine, sodium carbonate, and copper(II) chloride dihydrate in the solvent.
-
Add pyridine to the mixture.
-
Bubble oxygen through the solution for a few minutes.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
III. Comparative Analysis: Selecting the Optimal Synthetic Route
The choice of synthetic method is a critical decision in any research program. Factors such as desired substitution pattern, substrate availability, required scale, and available equipment all play a role. The following table provides a comparative overview of the discussed methods.
| Synthesis Method | Substitution Pattern | Key Advantages | Potential Limitations | Typical Yields | Typical Reaction Times |
| Debus-Radziszewski | 2,4,5-Trisubstituted | One-pot, readily available starting materials | Can require harsh conditions (acetic acid reflux), moderate to good yields | 60-95% | 1-4 hours |
| Wallach | N-Substituted | Direct access to N-substituted imidazoles | Use of harsh reagents (PCl₅, HI) | Moderate | Several hours |
| Marckwald | 2-Mercapto-, then desulfurized | Access to specific substitution patterns | Requires an additional desulfurization step | Good | 2-4 hours |
| Modern One-Pot | Highly substituted (tri- and tetra-) | High efficiency, atom economy, diverse products | Catalyst may be expensive or require preparation | 80-98% | Varies (minutes to hours) |
| Microwave-Assisted | Various | Drastically reduced reaction times, high yields, cleaner reactions | Requires specialized microwave equipment | 85-99% | 3-20 minutes |
| Copper-Catalyzed | Various | Mild reaction conditions, broad substrate scope | Catalyst can be sensitive to air or moisture | Good to excellent | Varies |
IV. Conclusion: The Future of Imidazole Synthesis
The synthesis of substituted imidazoles is a mature yet continually evolving field. While the classical named reactions provide a robust foundation, the future lies in the development of more efficient, selective, and sustainable methodologies. The increasing use of flow chemistry, photoredox catalysis, and biocatalysis will undoubtedly unlock new and exciting ways to construct this privileged heterocyclic core. For the dedicated researcher, a deep understanding of the principles outlined in this guide will be invaluable in navigating the rich and rewarding landscape of imidazole chemistry.
V. References
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Murry, J. A. (2002). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Process Research & Development, 6(5), 764-766. [Link]
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Pandya, K. et al. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 56(23), 3465-3468. [Link]
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Shinde, S. B. et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 6(5), 313-318. [Link]
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Kadu, V. D. et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22437-22444. [Link]
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Gholap, A. R. et al. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of Molecular Catalysis A: Chemical, 370, 135-141. [Link]
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Li, J., & Chen, B. (2013). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Process Research & Development, 17(11), 1424-1427. [Link]
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Safari, J. et al. (2009). A novel and an efficient catalyst for one-pot synthesis of 2,4,5- trisubstituted imidazoles by using microwave irradiation. Journal of Chemical Sciences, 121(6), 969-974. [Link]
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Zare, A. et al. (2013). One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO 2 -Pr-SO 3 H). Arabian Journal of Chemistry, 10, S1603-S1608. [Link]
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Donthiri, R. R. et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2526-2578. [Link]
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Murry, J. A. (2004). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 148. [Link]
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Heravi, M. M. et al. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 4(10), 5028-5031. [Link]
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Tang, D. et al. (2016). Copper-catalyzed oxidative multicomponent reaction: synthesis of imidazo fused heterocycles with molecular oxygen. Organic Letters, 18(15), 3686-3689. [Link]
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Heravi, M. M. et al. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 4(10), 5028-5031. [Link]
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Kumar, A. et al. (2019). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Scientific Reports, 9(1), 1-10. [Link]
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Muthukrishnan, S. et al. (2018). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. JETIR, 5(8), 585-593. [Link]
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Wolkenberg, S. E. et al. (2004). Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage. Organic Letters, 6(9), 1453-1456. [Link]
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Slideshare. (2020). Synthesis of triphenyl imidazole. Slideshare. [Link]
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Shinde, S. B. et al. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 5(2), 225-229. [Link]
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Organic Chemistry Portal. (2023). Imidazole synthesis. Organic Chemistry Portal. [Link]
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Ghasemzadeh, M. A. et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6599. [Link]
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Sharma, A. et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ChemistrySelect, 8(35), e202302196. [Link]
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Nemati, F. et al. (2016). Reaction conditions evaluation for imidazole synthesis. ResearchGate. [Link]
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de la Hoz, A. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12228. [Link]
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Fang, Y. et al. (2019). Methods for the synthesis of 2,4‐disubstituted imidazoles. ChemistryOpen, 8(6), 735-746. [Link]
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Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]
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Sharma, V. et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
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Dou, D. et al. (2000). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I- A 500 mL flask was char. Inorganic Syntheses, 32, 163-167. [Link]
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Costa, M. S. et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(16), 4983. [Link]
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Sreevidya, M. et al. (2023). Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-7. [Link]
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Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]
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Kotha, S. et al. (2022). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules, 27(19), 6739. [Link]
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Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]
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Wang, Z. (2009). Radziszewskis Imidazole Synthesis. Scribd. [Link]
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Kadu, V. D. et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22437-22444. [Link]
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Sancak, K. et al. (2007). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Archiv der Pharmazie, 340(12), 648-652. [Link]
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Sancak, K. et al. (2007). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Archiv der Pharmazie, 340(12), 648-652. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and History of 4,5-Disubstituted Imidazoles
Abstract
The 4,5-disubstituted imidazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of biologically active compounds. This guide provides an in-depth exploration of the discovery and historical evolution of this crucial heterocyclic motif. We will traverse the seminal synthetic methodologies, from classical multi-component reactions to modern, efficient protocols, elucidating the causal relationships behind experimental choices. Furthermore, this document will delve into the rich history of their application in drug discovery, highlighting key structure-activity relationships and their impact on the development of novel therapeutics. Detailed experimental procedures, quantitative data, and visual representations of key pathways are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this enduring molecular framework.
A Historical Perspective: From Glyoxalines to Modern Therapeutics
The journey of the 4,5-disubstituted imidazole is intrinsically linked to the discovery of the parent imidazole ring itself. In 1858, Heinrich Debus first synthesized imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia. This laid the groundwork for the exploration of substituted imidazoles. A pivotal moment in the history of 4,5-disubstituted imidazoles arrived in 1891 with the first documented synthesis of imidazole-4,5-dicarboxylic acid.[1] This early method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1]
Another significant advancement came with the work of Bronisław Radziszewski, who, along with Debus, is credited with the development of the Debus-Radziszewski imidazole synthesis . This robust, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, and it remains a cornerstone for the synthesis of C-substituted imidazoles, including the 4,5-disubstituted variants.[2][3][4] The versatility of this reaction allowed for the generation of a diverse array of substituted imidazoles, paving the way for the investigation of their chemical and biological properties.
One of the earliest and most fundamental 4,5-disubstituted imidazoles to be extensively studied is 4,5-diphenyl-1H-imidazole (Lophine). Its synthesis, often achieved through the Debus-Radziszewski reaction using benzil as the 1,2-dicarbonyl component, has been a subject of methodological refinement for over a century.
The true value of the 4,5-disubstituted imidazole scaffold, however, began to be realized in the mid-20th century with the burgeoning field of medicinal chemistry. The structural rigidity and the ability of the nitrogen atoms to participate in hydrogen bonding made this core an attractive template for designing molecules that could interact with biological targets. Early investigations into the biological activities of these compounds were often serendipitous, but they laid the foundation for the rational design of 4,5-disubstituted imidazole-based drugs that we see today.
Foundational Synthetic Methodologies
The synthesis of 4,5-disubstituted imidazoles has evolved significantly from the early, often low-yielding, classical methods to highly efficient and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The Debus-Radziszewski Reaction: A Timeless Classic
This multi-component reaction remains a fundamental and widely practiced method for the synthesis of polysubstituted imidazoles. The general mechanism involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. The reaction is thought to proceed through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.
Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazole
-
Reactants:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, typically 3-4 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water with stirring.
-
The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4,5-diphenyl-1H-imidazole.
-
-
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a protic solvent to dissolve the reactants and as an acid catalyst to promote the condensation reactions.
-
Ammonium Acetate: Provides a convenient and less volatile source of ammonia in situ. The excess is used to drive the equilibrium towards product formation.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Caption: Debus-Radziszewski Reaction Workflow.
Modern Synthetic Approaches
While the Debus-Radziszewski synthesis is robust, modern organic chemistry has driven the development of more efficient, greener, and versatile methods.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[5][6] In the context of 4,5-disubstituted imidazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Synthesis of 4,5-Disubstituted Imidazoles
-
Reactants:
-
1,2-Diketone (e.g., Benzil) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (3 mmol)
-
Cr2O3 nanoparticles (15 mol%) (as catalyst)
-
Water (2 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diketone, aromatic aldehyde, ammonium acetate, and Cr2O3 nanoparticles in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 400 W for a duration of 4-9 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel in an ice bath.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
-
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating of the polar reaction mixture, leading to a significant rate enhancement.
-
Cr2O3 Nanoparticles: Act as a heterogeneous catalyst, providing a high surface area for the reaction to occur, which can improve efficiency and allow for easier separation.
-
Water as Solvent: A green and readily available solvent that is efficiently heated by microwaves.
-
Metal-Catalyzed Reactions:
Various transition metal catalysts have been employed to facilitate the synthesis of imidazoles under milder conditions and with greater functional group tolerance. For instance, Yb(OTf)3 has been used as a catalyst for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines.[1][7]
The 4,5-Disubstituted Imidazole Scaffold in Drug Discovery
The unique structural and electronic properties of the 4,5-disubstituted imidazole ring have made it a cornerstone in the design of a wide range of therapeutic agents. Its ability to act as a bioisostere for other chemical groups, its capacity for hydrogen bonding, and its rigid framework allow for precise interactions with biological targets.
Anticancer Activity
A significant area of application for 4,5-disubstituted imidazoles is in oncology. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 4,5-Disubstituted Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | 103.3 | Not specified | [1][7] |
| Imidazole-4,5-dicarboxamide Derivatives | HL-60 | 2.5-25 | Cyclin-dependent kinase 2 (CDK2) inhibition | [8] |
| 2,4,5-trisubstituted imidazoles | Various human pathogenic bacteria | MIC: 0.50-6.1 µg/mL | Antibacterial | [2] |
| Imidazole-pyridine hybrids | BT-474 and MDA-MB-468 breast cancer cells | < 50 | Not specified | [9] |
Structure-Activity Relationship (SAR) Insights:
The biological activity of 4,5-disubstituted imidazoles can be significantly influenced by the nature and position of the substituents. For instance, in a series of imidazole-4,5-dicarboxamides, the substituents on the amide nitrogens were found to be crucial for their antiproliferative activity against HL-60 cells, likely due to their hydrogen bonding interactions within the ATP-binding site of CDK2.[8]
Caption: Structure-Activity Relationship Logic.
Conclusion and Future Perspectives
The 4,5-disubstituted imidazole scaffold has a rich history, evolving from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its versatile biological activity, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of new 4,5-disubstituted imidazole derivatives with enhanced potency and selectivity for a growing number of biological targets. The enduring legacy of this simple yet powerful heterocyclic core is a testament to the power of fundamental chemical discovery and its profound impact on human health.
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In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of 5-methyl-4-phenyl-1H-imidazole
Abstract
This technical guide provides a comprehensive structural analysis of 5-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given the scarcity of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established synthetic methodologies, and computational modeling to present a robust and scientifically grounded overview. We will delve into the synthesis, spectroscopic characterization, and three-dimensional structure of this compound, culminating in a discussion of its structure-activity relationships and potential applications in medicinal chemistry. This guide is designed to be a valuable resource for those working with substituted imidazoles, providing both foundational knowledge and practical insights.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly versatile scaffold in drug design. Phenyl-substituted imidazoles, in particular, have garnered considerable attention for their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[2] The strategic placement of methyl and phenyl groups on the imidazole core, as in this compound, can significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets. A thorough understanding of the three-dimensional structure of this molecule is therefore paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Synthesis of this compound: The Debus-Radziszewski Reaction
The most common and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction.[3] This robust one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) in the presence of an acid catalyst.[3][4] For the synthesis of this compound, the logical precursors would be 1-phenyl-1,2-propanedione, formaldehyde, and ammonia.
Reaction Mechanism and Rationale
The Debus-Radziszewski synthesis proceeds in two main stages. Initially, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with an aldehyde, which, after cyclization and dehydration, yields the imidazole ring.[3] The use of microwave irradiation has been shown to significantly accelerate this reaction and improve yields, aligning with green chemistry principles.[5]
Caption: Workflow for the Debus-Radziszewski synthesis of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar trisubstituted imidazoles.[5]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1-phenyl-1,2-propanedione (1 mmol), an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol), and ammonium acetate (2.5 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules in solution.
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following characteristic signals:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.0 | Broad Singlet | The chemical shift is concentration and solvent dependent. |
| C2-H | 7.8 - 8.2 | Singlet | The proton at the 2-position of the imidazole ring. |
| Phenyl-H | 7.2 - 7.6 | Multiplet | Protons of the phenyl ring. |
| Methyl-H | 2.2 - 2.5 | Singlet | Protons of the methyl group at the 5-position. |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
The deshielding of the C2-H proton is a characteristic feature of the imidazole ring.[6] The phenyl protons will likely appear as a complex multiplet due to their varying chemical environments.
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 135 - 140 | Carbon at the 2-position of the imidazole ring. |
| C4 | 125 - 130 | Phenyl-substituted carbon of the imidazole ring. |
| C5 | 130 - 135 | Methyl-substituted carbon of the imidazole ring. |
| Phenyl-C (ipso) | 130 - 135 | The carbon of the phenyl ring attached to the imidazole. |
| Phenyl-C (o, m, p) | 125 - 130 | Other aromatic carbons of the phenyl ring. |
| Methyl-C | 10 - 15 | Carbon of the methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
The chemical shifts of the imidazole ring carbons are sensitive to the nature and position of the substituents.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show the following key absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |
| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Table 3: Predicted Infrared Absorption Bands for this compound.
The broad N-H stretching band is indicative of hydrogen bonding in the solid state.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀N₂), the expected molecular ion peak [M]⁺ would be at m/z = 158.1. The fragmentation pattern would likely involve the loss of small molecules like HCN and the cleavage of the phenyl and methyl groups.[9]
Structural Analysis: A Computational Approach
In the absence of an X-ray crystal structure for this compound, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its three-dimensional geometry and electronic properties.[10][11]
Caption: Numbering scheme for this compound used in structural analysis.
Predicted Molecular Geometry
DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) can be used to obtain the optimized geometry of the molecule.[12] Key structural parameters to consider are:
-
Bond Lengths and Angles: The bond lengths and angles within the imidazole and phenyl rings are expected to be typical for aromatic systems. The C-N bonds in the imidazole ring will have lengths intermediate between single and double bonds, indicative of electron delocalization.
-
Planarity: The imidazole ring is planar. The phenyl ring is also planar.
-
Dihedral Angle: A crucial structural feature is the dihedral angle between the planes of the imidazole and phenyl rings. Steric hindrance between the ortho-protons of the phenyl ring and the atoms of the imidazole ring will likely result in a non-coplanar arrangement. This angle is expected to be in the range of 20-45 degrees, based on crystallographic data of similar compounds.[13] This torsional angle has significant implications for the molecule's overall shape and its ability to interact with target proteins.
Computational Chemistry Workflow
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.[14]
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized geometry, calculate key properties such as bond lengths, bond angles, dihedral angles, and the molecular electrostatic potential (MEP) map. The MEP map can help identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).[15]
-
Spectra Prediction: Simulate the NMR and IR spectra and compare them with the predicted values based on analogous compounds.
Structure-Activity Relationship (SAR) and Medicinal Chemistry Implications
The structural features of this compound are directly linked to its potential biological activity.
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pharmacological profile of 5-methyl-4-phenyl-1H-imidazole
An In-Depth Technical Guide to the Pharmacological Profile of 5-methyl-4-phenyl-1H-imidazole
Foreword for the Research Professional
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This guide focuses on the pharmacological profile of a specific, yet under-researched derivative: this compound. Due to a scarcity of direct experimental data on this particular molecule, this document adopts a predictive and inferential approach. By examining the established pharmacology of structurally related analogues, we aim to construct a probable profile that can guide future research and drug discovery efforts. The insights herein are grounded in the synthesis, known biological activities, and toxicological data of similar phenyl- and methyl-substituted imidazoles. This guide is intended not as a definitive summary, but as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of this chemical entity.
Synthesis and Physicochemical Properties
The synthesis of substituted imidazoles is well-documented, with several established methods that can be adapted for the preparation of this compound.[5][6] A common and efficient approach is the multi-component condensation reaction.
Proposed Synthetic Pathway
A plausible synthetic route for this compound involves the condensation of benzil (a 1,2-dicarbonyl compound), an appropriate aldehyde (in this case, acetaldehyde to provide the 5-methyl group), an ammonium salt (as a source of nitrogen), and a phenyl-containing starting material. A variation of the Radziszewski synthesis or a one-pot multicomponent reaction using these precursors in a suitable solvent like glacial acetic acid would be a logical starting point for its synthesis.[7][8]
Physicochemical Characteristics
The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms.[2] It is an aromatic system with a sextet of π-electrons. The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom makes imidazole amphoteric, capable of acting as both an acid and a base.[2] The introduction of a methyl group at the 5-position and a phenyl group at the 4-position will significantly influence the molecule's lipophilicity, steric hindrance, and potential for π-π stacking interactions, all of which are critical for its pharmacological activity.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C10H10N2 | Based on structure |
| Molecular Weight | 158.20 g/mol | Based on structure |
| Lipophilicity (LogP) | Moderately lipophilic | Presence of a phenyl group increases lipophilicity, while the imidazole core provides some polarity. |
| Aromaticity | Aromatic | The imidazole ring is inherently aromatic.[2] |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | The N-H proton of the imidazole ring can act as a donor, and the sp2 hybridized nitrogen can act as an acceptor. |
| Chemical Stability | Generally stable | The aromatic nature of the imidazole ring confers stability. |
Potential Pharmacological Activities
The can be inferred from the activities of structurally similar compounds. The imidazole scaffold is known to interact with a wide range of biological targets.[2][4]
Enzyme Inhibition
Many imidazole-containing compounds are known inhibitors of cytochrome P450 enzymes.[9] For instance, phenyl alkyl imidazole derivatives have been shown to inhibit 17α-hydroxylase/17,20-lyase (P450(17α)).[9] Furthermore, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine has been identified as a mechanism-based inactivator of human cytochrome P450 2D6.[10] The phenyl group in this compound could position the molecule within the active site of various CYP isoforms, potentially leading to inhibitory activity.
-
Indoleamine 2,3-Dioxygenase (IDO): 4-phenyl-imidazole has been identified as a noncompetitive inhibitor of IDO, an enzyme involved in immune regulation.[6] The presence of a phenyl group at the 4-position in the target molecule suggests that it may also exhibit IDO inhibitory activity.
-
Acetylcholinesterase (AChE): Some imidazole derivatives have shown moderate inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]
-
Sirtuins: A structurally related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, has been identified as an inhibitor of nuclear sirtuins, suggesting a potential role for this class of compounds in cancer therapy.[12]
Receptor Interactions
The imidazole scaffold is the basis for ligands that bind to imidazoline receptors, which are involved in the central regulation of blood pressure.[13] While the specific substitution pattern of this compound will determine its affinity and selectivity, the potential for interaction with I1 and I2 imidazoline receptors should be considered.[13][14]
Anticancer Activity
A wide variety of imidazole derivatives have demonstrated anticancer properties.[12][15] The proposed mechanisms of action are diverse and include the inhibition of cell proliferation and the induction of apoptosis.[12] For example, butyl-substituted imidazole ruthenium (II) complexes have shown significant anticancer activity against A549 lung cancer cells.[15] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
Antiparasitic and Antimicrobial Activity
Nitroimidazoles are a well-established class of antiparasitic and antibacterial drugs.[1] While this compound lacks the nitro group, the core imidazole structure is present in many antimicrobial agents.[2] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole has shown potent activity against Entamoeba histolytica and Giardia intestinalis.[1]
Preliminary Toxicological Assessment
Direct toxicological data for this compound is not available. However, an assessment of the toxicology of simpler analogues can provide an initial safety profile.
Acute Toxicity
For the related compound 4-methylimidazole, the median lethal dose (LD50) in rats is 751 mg/kg, indicating moderate acute oral toxicity.[16] Acute neurological effects, including tremors and seizures, have been observed at high doses in mice.[16]
Repeated Dose Toxicity
In a 14-week study in rats, a no-observed-adverse-effect level (NOAEL) of 80 mg/kg bw/day was established for 4-methylimidazole, with hepatic effects observed at higher doses.[16]
Genotoxicity
Based on available data, 4-methylimidazole is not considered to be genotoxic.[16] It has tested negative in bacterial reverse mutation assays and in vivo assays.[16]
It is crucial to note that the addition of a phenyl group to the imidazole ring will alter the molecule's metabolic profile and potential toxicity, and therefore, these data should be interpreted with caution.
Experimental Protocols
To validate the predicted , a series of in vitro and in vivo experiments would be necessary.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human enzymes (e.g., CYP isoforms, IDO, AChE) and their respective substrates are prepared in appropriate assay buffers.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.
-
Detection: The reaction progress is monitored by measuring the formation of a product, often through fluorescence, absorbance, or luminescence.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., imidazoline receptors) are prepared.
-
Radioligand: A radiolabeled ligand with known affinity for the receptor is used.
-
Competition Assay: The cell membranes and the radioligand are incubated with increasing concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.
-
Data Analysis: The Ki value (the inhibitory constant) is determined, which reflects the affinity of the test compound for the receptor.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Pharmacological Targets
Caption: Inferred potential pharmacological targets for this compound.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, a review of its structural analogues suggests a rich potential pharmacological profile. The presence of the imidazole core, combined with methyl and phenyl substitutions, makes it a candidate for investigation as an enzyme inhibitor (particularly for CYPs and IDO), a ligand for imidazoline receptors, and a potential anticancer or antiparasitic agent. The preliminary toxicological assessment, based on simpler imidazoles, suggests moderate acute toxicity.
Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent in vitro screening against a panel of enzymes and receptors, as outlined in this guide, will be crucial to elucidate its actual pharmacological profile. Promising in vitro results should then be followed by in vivo studies to assess efficacy and a comprehensive toxicological evaluation. This systematic approach will determine the therapeutic potential of this intriguing imidazole derivative.
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The Imidazole Scaffold: A Versatile Core for Modern Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Significance of the Imidazole Ring
First identified in the 1840s, the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, has become a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity, electron-rich nature, and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for interacting with a wide array of biological targets.[1][2] The imidazole moiety is a key structural component in numerous naturally occurring molecules, such as the amino acid histidine and the neurotransmitter histamine, as well as in a multitude of synthetic drugs approved by the FDA.[1][3] This guide provides a comprehensive overview of the therapeutic potential of imidazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Antifungal Potency: Disrupting Fungal Cell Membrane Integrity
Imidazole-based compounds represent a major class of antifungal agents widely used in the treatment of superficial and systemic mycoses.[3] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[4][5]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Imidazole antifungals, such as clotrimazole, miconazole, and ketoconazole, target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, preventing it from binding to its natural substrate, lanosterol.[3] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[4][5] Additionally, this disruption can inhibit the transformation of yeast-like Candida albicans into its invasive hyphal form.[5]
Caption: Inhibition of the EGFR signaling pathway by imidazole-based kinase inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Imidazole-containing compounds have also been designed to target CDKs, which are key regulators of the cell cycle. [4]By inhibiting CDKs, such as CDK9, these agents can induce cell cycle arrest and apoptosis in cancer cells. [4]
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism of certain imidazole derivatives is the inhibition of tubulin polymerization. [8]Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Imidazole-based tubulin inhibitors bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. [8]This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. [7][9]
Caption: Disruption of microtubule dynamics by imidazole-based tubulin polymerization inhibitors.
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative effects of anticancer agents are typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Target |
| EGFR Inhibitor | Gefitinib (contains a fused imidazole) | A549 (Lung) | 0.015 | EGFR |
| Tubulin Inhibitor | Combretastatin A-4 (imidazole analog) | HT-29 (Colon) | 0.002 | Tubulin |
| Kinase Inhibitor | Nilotinib (contains an imidazole ring) | K562 (CML) | <0.02 | Bcr-Abl |
| FAK Inhibitor | TAE-226 | U87-MG (Glioblastoma) | 0.007 | FAK |
| Purine-based Imidazole | Compound 48 | SW1990 (Pancreatic) | 0.6 | DCLK1 |
Data compiled from multiple sources. [10][11][12]Actual values may vary depending on the specific experimental conditions.
Experimental Protocols for Assessing Anticancer Activity
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test imidazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test imidazole compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the EC50 value.
Antibacterial and Antiprotozoal Activity: The Role of Nitroimidazoles
Nitroimidazole derivatives, such as metronidazole and tinidazole, are crucial therapeutic agents for the treatment of infections caused by anaerobic bacteria and protozoa. [13]
Mechanism of Action: DNA Damage via Nitro Radical Anions
The selective toxicity of nitroimidazoles against anaerobic organisms is due to their unique metabolic capabilities. In the low-redox-potential environment of anaerobes, the nitro group of the imidazole is reduced by proteins like ferredoxin to form highly reactive nitro radical anions. These radical anions can then damage microbial DNA and other essential macromolecules, leading to cell death. [13]This mechanism is less likely to occur in aerobic host cells, which lack the necessary low-redox-potential electron transport proteins.
Anti-inflammatory Properties: Targeting Cyclooxygenase (COX) Enzymes
Certain imidazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. [14]
Mechanism of Action: COX Inhibition
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [15]Imidazole-based compounds can selectively inhibit the COX-2 isoform, which is predominantly expressed at sites of inflammation, while having less effect on the constitutively expressed COX-1 isoform, which is involved in maintaining gastric mucosal integrity and platelet function. [16]This selective inhibition can lead to a reduction in inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [16]
Emerging Frontiers: Neuroprotective and Other Therapeutic Potentials
The therapeutic applications of imidazole-containing compounds continue to expand into new and challenging areas of medicine.
Neurodegenerative Diseases
Recent research has highlighted the potential of imidazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. [4][17]Some compounds have been shown to modulate imidazoline I2 receptors, which are found in the brain and are implicated in neuroinflammation and neuronal survival. [4][17]Preclinical studies in animal models of Alzheimer's disease have demonstrated that certain imidazole-based compounds can improve cognitive function and reduce neuroinflammation markers. [4]
Antiviral and Antihypertensive Activities
The imidazole scaffold is also present in some antiviral and antihypertensive drugs. [5][13]For instance, certain imidazole derivatives have shown inhibitory activity against viruses like HIV and hepatitis C. In the realm of cardiovascular medicine, imidazole-based drugs like losartan act as angiotensin II receptor blockers, leading to vasodilation and a reduction in blood pressure. [5]
Synthetic Strategies: Building the Imidazole Core
A variety of synthetic methods have been developed to construct the imidazole ring, allowing for the creation of a diverse range of derivatives for therapeutic evaluation. Common methods include the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, and the Wallach synthesis. More modern approaches often utilize microwave-assisted synthesis and metal-catalyzed reactions to improve efficiency and yield. [9]
Conclusion: A Privileged Scaffold with a Promising Future
The imidazole ring is a testament to the power of a versatile chemical scaffold in drug discovery. Its presence in a wide array of clinically successful drugs across multiple therapeutic areas underscores its importance. The ability of medicinal chemists to readily modify the imidazole core has led to the development of compounds with fine-tuned potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the imidazole scaffold will undoubtedly continue to serve as a valuable starting point for the design and development of the next generation of innovative medicines.
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Methodological & Application
Introduction: The Versatility of a Substituted Imidazole Core
An In-Depth Guide to the Synthetic Utility of 5-Methyl-4-phenyl-1H-imidazole
Imidazole and its derivatives represent a cornerstone in heterocyclic chemistry, prized for their presence in vital biomolecules like the amino acid histidine and their role as privileged structures in medicinal chemistry.[1][2][3] The this compound is a specific, unsymmetrically substituted imidazole that offers a unique combination of steric and electronic properties, making it a valuable tool for organic synthesis. Its structure features a five-membered aromatic ring with two nitrogen atoms, a phenyl group that can participate in π-stacking interactions, a methyl group for steric tuning, and a reactive N-H proton.[4] This molecule is amphoteric, capable of acting as both an acid and a base, and its nitrogen lone pairs are available for coordination, rendering it a versatile ligand precursor.[2] This guide provides a detailed exploration of its synthesis, key applications, and proven protocols for its use in creating diverse and complex molecular architectures.
PART 1: Synthesis of the Core Scaffold
The most direct and common method for synthesizing 4,5-disubstituted imidazoles is a variation of the Radziszewski synthesis, which involves the condensation of an α-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia. For this compound, a practical starting point is an α-haloketone, which reacts with formamide, a convenient source of both ammonia and the C2 carbon of the imidazole ring.[5]
Protocol 1: Synthesis via α-Bromoketone and Formamide
This protocol outlines the synthesis of this compound from 2-bromo-1-phenylpropan-1-one. The formamide serves as the solvent and reactant, cyclizing with the α-bromoketone under heat.
Materials:
-
2-bromo-1-phenylpropan-1-one
-
Formamide
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenylpropan-1-one (1.0 eq).
-
Add an excess of formamide (e.g., 15 mL per 1 mmol of bromoketone).
-
Heat the reaction mixture to 170–180 °C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a saturated aqueous NaHCO₃ solution to neutralize any acid formed and quench the excess formamide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield the pure this compound.[5]
Caption: Synthetic workflow for this compound.
PART 2: Applications as a Versatile Synthetic Building Block
The true utility of this compound lies in its functional handles, which allow for its incorporation into larger, more complex molecules. The most common transformation is the functionalization of the ring nitrogen.
N-Alkylation and N-Arylation Reactions
Causality and Rationale: N-alkylation is a fundamental strategy for modifying the physicochemical and pharmacological properties of imidazole-based compounds.[6] Introducing substituents at the N-1 position can enhance solubility, modulate biological activity, and provide attachment points for further functionalization. The reaction proceeds via deprotonation of the imidazole N-H proton with a suitable base to form an imidazolate anion, which then acts as a nucleophile, attacking an alkylating or arylating agent.[7] The choice of base and solvent is critical for achieving high yields and preventing side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for complete deprotonation.[8][9]
Protocol 2: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. (Rationale: An inert atmosphere prevents quenching of the strong base by atmospheric moisture and oxygen. Adding the imidazole solution slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.)
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the sodium imidazolate salt.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.[6]
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to destroy any unreacted NaH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.[6][8]
Data Presentation: N-Alkylation Reaction Conditions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 2 | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |
| 3 | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 24-48 | Moderate |
| 4 | Propyl bromide | NaH | DMF | rt | 16 | Good |
Table adapted from general imidazole alkylation data.[8]
Caption: Logical steps involved in the N-alkylation reaction.[8]
PART 3: Application as a Ligand in Catalysis
The nitrogen atoms of the imidazole ring are excellent donors, allowing them to coordinate with transition metals to form catalytically active complexes. Imidazole derivatives are widely used as ligands or as precursors to N-heterocyclic carbenes (NHCs), which are known for stabilizing metal centers and promoting high catalytic activity.[10] The this compound scaffold allows for tuning of the ligand's steric and electronic environment, which directly impacts the performance of the resulting catalyst.[10]
Rationale and Application: Complexes formed from imidazole-based ligands are effective in a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for C-C bond formation.[10] Furthermore, ruthenium complexes with bis-imidazole ligands have shown significant activity in the dehydrogenation of formic acid for hydrogen production, highlighting their potential in energy-related applications.[11]
Protocol 3: Conceptual Protocol for a Suzuki-Miyaura Cross-Coupling
This protocol describes the in situ preparation of a palladium catalyst with this compound as a ligand for a model Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-Bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water solvent mixture (e.g., 7:3)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium precursor, Pd(OAc)₂ (e.g., 1-2 mol%).
-
Add the ligand, this compound (e.g., 2-4 mol%, typically in a 2:1 ratio to the palladium). (Rationale: The ligand coordinates to the palladium center, forming the active catalytic species in situ, preventing palladium black precipitation and enhancing catalytic turnover.)
-
Add the degassed solvent mixture (Toluene/H₂O).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the biaryl product.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
PART 4: A Scaffold in Medicinal Chemistry
The imidazole ring is a bioisostere for various functional groups and is found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and coordinate to metal ions (like the zinc in metalloenzymes) makes it a critical pharmacophore.[2][12] Phenyl-imidazole derivatives, in particular, have been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][13][14]
Rationale and Field-Proven Insights: The 4-phenyl substitution provides a lipophilic domain that can interact with hydrophobic pockets in target proteins. The N-1 position, as discussed, is a prime site for derivatization to explore structure-activity relationships (SAR). For example, derivatives of 4-phenyl-imidazole have been developed as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[5] Other substituted phenyl-imidazoles have shown promise as antibacterial agents and modulators of inflammatory pathways.[13][14]
Caption: Drug discovery workflow using the imidazole scaffold.
References
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- Mali, V. P., et al. (2012). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
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- Organic Chemistry Portal. Imidazole synthesis.
- University of Otago. N-Alkylation of imidazoles.
- BenchChem. Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Catalysis.
- Cunningham, D., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Gaba, M., et al. (2021). Imidazole as a Privileged Structure in Medicinal Chemistry. MDPI.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
- Patra, S., et al. (2021). Bis-Imidazole Methane Ligated Ruthenium(II) Complexes: Synthesis, Characterization, and Catalytic Activity for Hydrogen Production from Formic Acid in Water. PubMed.
- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org.
- Ribeiro da Silva, M. A. V., et al. (2023). The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central.
- Heravi, M. M., et al. A novel, simple and efficient catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles.
- Kumar, A., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.
- Wang, X-F., et al. (2014). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate.
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Application Notes & Protocols for 5-methyl-4-phenyl-1H-imidazole as a Corrosion Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-methyl-4-phenyl-1H-imidazole as a potential corrosion inhibitor, particularly for mild steel in acidic environments. This document outlines the theoretical basis for its inhibitory action and provides detailed, field-proven protocols for its systematic evaluation using gravimetric, electrochemical, and surface analysis techniques.
Introduction: The Potential of Imidazole Derivatives in Corrosion Science
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant economic and safety challenge across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2]
Imidazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of nitrogen heteroatoms and the planar aromatic ring. These structural features facilitate strong adsorption onto metal surfaces. This compound, the subject of this guide, possesses the key attributes of a promising corrosion inhibitor: the imidazole ring with two nitrogen atoms that can serve as active centers for adsorption, and a phenyl group which can enhance the surface coverage. This document provides the necessary protocols to rigorously assess its performance.
Proposed Mechanism of Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be described as follows:
-
Adsorption Centers: The this compound molecule has several potential sites for adsorption. The lone pair of electrons on the nitrogen atoms in the imidazole ring can coordinate with the vacant d-orbitals of iron atoms on the metal surface.
-
Pi-Electron Interactions: The π-electrons of both the imidazole and phenyl rings can interact with the metal surface, leading to a more stable and comprehensive adsorbed layer.
-
Protective Film Formation: This adsorption process results in the formation of a thin, protective film on the metal surface. This film acts as a barrier, hindering the diffusion of corrosive species (like H+ and Cl- ions in acidic media) to the metal surface and impeding the anodic and cathodic reactions of the corrosion process.[2]
The nature of this adsorption can be physisorption (electrostatic interactions), chemisorption (covalent bonding), or a combination of both.[3] The strength and mode of adsorption can be elucidated by studying adsorption isotherms.
Caption: Proposed adsorption mechanism of this compound.
Experimental Evaluation Workflow
A systematic evaluation of a new corrosion inhibitor involves a multi-faceted approach, starting from basic weight loss measurements to sophisticated electrochemical and surface analyses, complemented by theoretical studies.
Caption: Comprehensive workflow for evaluating a corrosion inhibitor.
Detailed Experimental Protocols
Synthesis of this compound
A plausible synthesis route can be adapted from established methods for creating phenyl-imidazole derivatives.[4][5] A common approach involves the reaction of an α-haloketone with formamide.
Protocol:
-
Reactants: α-Bromoacetophenone, formamide.
-
Procedure: a. A solution of α-bromoacetophenone (1 mmol) is heated in formamide (15 mL) to 170–180 °C for 5-9 hours. b. After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution (20 mL). c. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). d. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. e. The crude product is purified by column chromatography to yield the final product.
-
Characterization: The structure of the synthesized compound should be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Weight Loss (Gravimetric) Method
This is a fundamental and straightforward method to determine the corrosion rate and the inhibitor's efficiency.[6][7][8]
Protocol:
-
Specimen Preparation: a. Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm). b. Polish the coupons sequentially with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.[9] c. Accurately weigh each coupon and record the initial weight (W_initial).
-
Test Solutions: Prepare the corrosive medium (e.g., 1 M HCl) and a series of test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion Test: a. Immerse the prepared coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 6 hours) at a constant temperature.[10]
-
Post-Immersion Cleaning: a. After the immersion period, retrieve the coupons. b. Clean them according to ASTM G1-03 standard procedure to remove corrosion products. c. Wash with distilled water, dry, and re-weigh to get the final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[11][12] A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
PDP studies help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[13][14]
Protocol:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.[15][16][17]
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system often shows a depressed semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).
-
Fit the experimental data to an appropriate equivalent electrical circuit to model the corrosion system and extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.[9][19][20]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons before and after immersion in the corrosive media, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.
-
Atomic Force Microscopy (AFM): Provides three-dimensional topographical information and quantitative data on surface roughness, complementing SEM analysis.[21]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to confirm the presence of elements from the inhibitor molecule (like N and C) on the metal surface, providing direct evidence of adsorption.[10]
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the metal surface, the degree of surface coverage (θ), obtained from weight loss or electrochemical measurements (θ = IE%/100), is fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[22] The Langmuir isotherm is often a good fit for such systems.[3][23]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Weight Loss Data and Inhibition Efficiency
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (ppm) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
Theoretical Support: Quantum Chemical Calculations
Computational studies, particularly using Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's performance.[24][25] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with the inhibition efficiency.[26] A higher E_HOMO suggests a greater tendency to donate electrons to the metal, while a lower ΔE indicates higher reactivity, both of which are generally associated with better inhibition performance.
Conclusion
This document provides a structured and comprehensive framework for the evaluation of this compound as a corrosion inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on its inhibition efficiency, understand its mechanism of action, and assess its potential for various industrial applications. The combination of gravimetric, electrochemical, surface analysis, and theoretical methods will ensure a thorough and scientifically robust investigation.
References
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Synthesis of Tetrasubstituted Imidazoles: A Detailed Protocol for Researchers
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, with tetrasubstituted derivatives being of particular interest due to their diverse biological activities and applications in functional materials. This guide provides an in-depth technical overview of reliable and efficient experimental protocols for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, designed for researchers, scientists, and professionals in drug development. This document eschews a rigid template in favor of a logical flow that emphasizes the "why" behind the "how," ensuring both scientific integrity and practical applicability.
The Enduring Importance of the Imidazole Core
Imidazole derivatives are integral to many biological systems and pharmaceutical agents.[1][2] They are key components of molecules like the amino acid histidine and exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antifungal, and antitumor activities.[3] The ability to introduce four distinct substituents onto the imidazole ring allows for fine-tuning of its steric and electronic properties, making the synthesis of tetrasubstituted imidazoles a critical endeavor in the quest for novel therapeutic agents and advanced materials.
Foundational Synthetic Strategies: A Modern Perspective
Historically, the synthesis of substituted imidazoles has been dominated by classical methods such as the Debus-Radziszewski and van Leusen reactions. While foundational, these methods often suffer from limitations such as harsh reaction conditions and limited substrate scope. Modern synthetic chemistry has ushered in a new era of efficiency and versatility, largely centered around multi-component reactions (MCRs). These one-pot syntheses offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.[4][5][6]
This guide will focus on a widely adopted and highly efficient four-component, one-pot synthesis, which stands as a testament to the evolution of imidazole synthesis.
Core Protocol: Four-Component, One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol outlines a versatile and robust method for the synthesis of a diverse array of tetrasubstituted imidazoles from a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. The reaction is often catalyzed by a Lewis or Brønsted acid and can be performed under conventional heating, microwave irradiation, or even solvent-free conditions.[1][3][4][7]
The Underlying Chemistry: A Mechanistic Glimpse
The reaction proceeds through a cascade of condensation and cyclization reactions. While the exact mechanism can be influenced by the specific catalyst and reaction conditions, a generally accepted pathway is illustrated below. The process begins with the condensation of the 1,2-diketone with ammonium acetate and the primary amine to form a di-imine intermediate. Simultaneously, the aldehyde reacts with ammonia (from ammonium acetate) to form an imine. These intermediates then undergo a series of reactions, culminating in the formation of the stable, aromatic imidazole ring.
Figure 1: Proposed mechanism for the four-component synthesis of tetrasubstituted imidazoles.
Experimental Workflow: From Reactants to Product
The following workflow provides a generalized yet detailed procedure. Specific modifications may be necessary depending on the chosen catalyst and heating method.
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The Privileged Scaffold: 5-Methyl-4-Phenyl-1H-Imidazole in Modern Drug Discovery
Introduction: The Enduring Relevance of the Imidazole Core
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine make it an exceptional starting point for drug design.[3] This guide focuses on a specific, strategically substituted derivative: 5-methyl-4-phenyl-1H-imidazole . We will delve into its synthetic routes, explore its established and potential therapeutic applications, and provide detailed protocols for its synthesis and biological evaluation, offering researchers a comprehensive toolkit for leveraging this promising scaffold in their drug discovery programs.
The strategic placement of a methyl group at the 5-position and a phenyl group at the 4-position creates a molecule with a distinct three-dimensional structure and electronic distribution, predisposing it to interact with a variety of biological targets. This guide will particularly emphasize its role as a modulator of key signaling pathways implicated in inflammation and oncology, most notably the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Part 1: Synthesis of this compound
The synthesis of substituted imidazoles is a well-established field in organic chemistry, with the Debus-Radziszewski reaction being a cornerstone method.[4][5][6][7] This multicomponent reaction offers a convergent and efficient route to the imidazole core.
Conceptual Workflow for Synthesis
The synthesis of this compound can be conceptually broken down into the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
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analytical techniques for the purification of imidazole derivatives
Application Notes and Protocols
Topic: Analytical Techniques for the Purification of Imidazole Derivatives Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Purification of Imidazole Derivatives
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, active pharmaceutical ingredients (APIs), and agrochemicals.[1][2] Its unique electronic and physicochemical properties—aromaticity, amphoteric nature, and ability to engage in hydrogen bonding—make it a privileged scaffold in drug design.[3][4][5] However, these same properties present distinct challenges during the purification of synthetic derivatives. Common issues include the presence of isomeric byproducts, highly polar impurities, and the basicity of the imidazole nitrogen leading to problematic interactions during chromatography.[6][7]
This guide provides a comprehensive overview of robust analytical techniques and field-proven protocols for the purification of imidazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, empowering researchers to develop and optimize purification strategies tailored to their specific molecules.
Foundational Principles: Exploiting Physicochemical Properties
A successful purification strategy begins with an understanding of the molecule's intrinsic properties. For imidazole derivatives, three characteristics are paramount:
-
Basicity (pKa): The imidazole ring is amphoteric.[8] The pyrrolic nitrogen (-NH-) is weakly acidic, while the pyridinic nitrogen (=N-) is basic. The conjugate acid of imidazole has a pKa of approximately 7.0, meaning it can be readily protonated under mildly acidic conditions.[8][9] This property is the cornerstone of acid-base extraction techniques.
-
Polarity and Solubility: Imidazole itself is highly polar and water-soluble.[4][8] The polarity of its derivatives can vary widely based on substitution, but many retain a significant degree of polarity, influencing the choice of solvents for both chromatography and crystallization.
-
Common Synthetic Impurities: Purification challenges are often dictated by the impurities present. These can include unreacted starting materials, reagents (like residual imidazole catalyst), and structurally similar byproducts, such as isomers formed during ring synthesis.[1][7][10]
Core Purification Workflows
A multi-step approach, often combining an initial bulk purification with a final high-resolution polishing step, is typically the most effective strategy.
Workflow Diagram: General Purification Strategy
Caption: A typical workflow from synthesis to a purified imidazole derivative.
Acid-Base Extraction: The First Line of Defense
Principle: This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities. By washing an organic solution of the crude product with aqueous acid, the basic imidazole derivative is protonated and partitions into the aqueous phase. Non-basic impurities remain in the organic layer. The aqueous layer is then basified, deprotonating the imidazole derivative, which can then be re-extracted into a fresh organic solvent.[6][10]
Expert Insights: Acid-base extraction is an exceptionally powerful first step for removing a significant amount of non-basic crude impurities. The choice of acid is important; a dilute solution of a strong acid like 1 M HCl is typically sufficient to protonate the imidazole ring fully. For the neutralization step, using a weak base like sodium bicarbonate (NaHCO₃) is often preferable to strong bases like NaOH, as it is less likely to cause degradation of sensitive functional groups.
Protocol 1: Acid-Base Extraction of an N-Alkylated Imidazole
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake gently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired protonated imidazole derivative is now in this aqueous layer. The organic layer containing non-basic impurities can be discarded. Repeat the extraction of the organic layer with fresh 1 M HCl if necessary.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a saturated NaHCO₃ solution (or 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).[6]
-
Product Isolation:
-
If the product precipitates: Collect the solid by vacuum filtration.
-
If the product is soluble or oils out: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]
-
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
| Troubleshooting Acid-Base Extraction | |
| Problem | Solution |
| Emulsion Forms | An emulsion is a stable mixture of the organic and aqueous layers. To break it, add a small amount of brine (saturated NaCl solution), swirl gently instead of shaking vigorously, or if persistent, centrifuge the mixture.[6] |
| Product Doesn't Precipitate or Extract After Basification | The product may be highly water-soluble even in its neutral form.[6] Try back-extracting with a different or more polar organic solvent. Alternatively, the resulting salt from neutralization can increase solubility; consider using a weaker acid/base pair if possible.[6] |
Recrystallization: Achieving High Purity for Solids
Principle: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[10]
Expert Insights: Solvent selection is critical and often requires screening. A good starting point for many imidazole derivatives is a polar protic solvent like ethanol or isopropanol, or a two-solvent system such as ethanol/water or ethyl acetate/hexane.[6] For chiral imidazole derivatives that can racemize in solution, a technique called Crystallization-Induced Asymmetric Transformation (CIAT) can be a powerful method to obtain a single enantiomer in high yield.[11][12] This process combines in-situ racemization with the crystallization of the desired diastereomer or enantiomer.[11][12][13]
Protocol 2: Recrystallization of a Substituted Imidazole
-
Solvent Selection: In a test tube, place a small amount (20-30 mg) of the crude product. Add a few drops of a test solvent.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Troubleshooting: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.[6]
Column Chromatography: The Workhorse of Separation
Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Polar compounds interact more strongly with the polar silica gel and thus elute more slowly than non-polar compounds.
Expert Insights: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. This is a very common issue. The Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia , to the mobile phase (typically 0.1-1%).[6] The TEA will preferentially interact with the active silanol sites, allowing the imidazole derivative to travel through the column more smoothly, resulting in sharper peaks and better resolution. For improved resolution, "dry loading" the sample onto the column is highly recommended over direct liquid injection.[6]
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting co-elution issues in chromatography.
Protocol 3: Flash Column Chromatography
-
Column Preparation: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[6]
-
Sample Loading (Dry Load): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase using a step or linear gradient (e.g., move from 95:5 to 80:20 to 50:50 hexane/ethyl acetate).[6] If the compound is very polar, a dichloromethane/methanol system may be more appropriate. Remember to add 0.5% triethylamine to the mobile phase if tailing is observed.[6]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazole derivative.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for both assessing the purity of imidazole derivatives and for their purification on a small scale (preparative HPLC).
A. Reversed-Phase HPLC for Purity Analysis Principle: The stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More polar compounds elute first.
Expert Insights: For robust and reproducible analysis of basic compounds like imidazoles, it is crucial to control the ionization state. Adding an acid modifier such as formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase will protonate the imidazole ring, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the stationary phase.
| Typical HPLC Purity Analysis Parameters | |
| Parameter | Condition |
| Column | C8 or C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min[14] |
| Detection | UV at 220 nm or 254 nm[15] |
| Temperature | 25-30 °C |
B. Chiral HPLC for Enantiomer Separation Principle: Chiral imidazole derivatives are common in pharmaceuticals.[15] Their enantiomers can be separated using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Expert Insights: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of imidazole enantiomers, including many antifungal agents.[15][16] The mobile phase is often a simple mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol), sometimes with a basic additive like diethylamine (DEA) to improve peak shape.[15][16]
Solid-Phase Extraction (SPE)
Principle: SPE is a sample preparation technique used to clean up complex samples before analysis (e.g., by HPLC) or to perform a rapid, crude purification. It uses a small cartridge containing a sorbent.
Expert Insights: For imidazole derivatives in complex matrices (e.g., environmental water samples or biological fluids), SPE is invaluable. Two common approaches are:
-
Cation-Exchange SPE: Uses a sorbent with negatively charged groups (e.g., sulfonic acid) that strongly retains the protonated (positively charged) imidazole derivative, allowing neutral and anionic impurities to be washed away.[17]
-
Hydrophilic-Lipophilic Balance (HLB) SPE: These cartridges use a copolymer sorbent that can retain a broad range of compounds, from polar to non-polar, making them versatile for sample cleanup.[18][19]
Protocol 4: General SPE for Sample Cleanup
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing methanol followed by ultrapure water through it.[18]
-
Loading: Load the sample (e.g., a filtered water sample) onto the cartridge at a controlled flow rate.[18]
-
Washing: Wash the cartridge with a weak solvent (e.g., ultrapure water) to remove unretained, highly polar impurities.[18]
-
Elution: Elute the retained imidazole derivatives with a stronger solvent, such as methanol or acidified methanol.[19]
-
Analysis: The collected eluate can then be evaporated and reconstituted in a suitable solvent for HPLC or other analysis.[18]
References
-
Title: Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition Source: PubMed URL: [Link]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]
-
Title: Developing Processes for Crystallization-Induced Asymmetric Transformation Source: ACS Publications URL: [Link]
-
Title: Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification Source: PubMed URL: [Link]
-
Title: Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase Source: ResearchGate URL: [Link]
-
Title: Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification Source: ResearchGate URL: [Link]
-
Title: Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review Source: International Science Community Association URL: [Link]
-
Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: Journal of Advanced Research in Dynamical and Control Systems URL: [Link]
-
Title: Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors Source: PubMed URL: [Link]
-
Title: Imidazole Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Developing Processes for Crystallization-Induced Asymmetric Transformation Source: ResearchGate URL: [Link]
-
Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: Preprints.org URL: [Link]
-
Title: Imidazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Imidazole | C3H4N2 | CID 795 Source: PubChem URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]
-
Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL: [Link]
-
Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and their Biological Activities Source: TSI Journals URL: [Link]
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- 8. Imidazole - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
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- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Methyl-4-Phenyl-1H-Imidazole as a Versatile Ligand in Coordination Chemistry
Document ID: AN-MPIM-CC-202601
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-methyl-4-phenyl-1H-imidazole (5M4PIM) as a ligand in coordination chemistry. Imidazole derivatives are fundamental building blocks in the synthesis of metal-organic frameworks and bioactive complexes due to their robust coordination capabilities and biological relevance.[1][2] The unique architecture of 5M4PIM, featuring a phenyl group at the 4-position and a methyl group at the 5-position, offers a distinct combination of steric and electronic properties that can be exploited to synthesize novel metal complexes with tailored functionalities. These notes detail the synthesis of the ligand, its complexation with transition metals, in-depth characterization protocols, and a discussion of potential applications in catalysis and medicinal chemistry.
Introduction: The Scientific Rationale
The imidazole ring is a cornerstone of coordination chemistry, largely due to the presence of two nitrogen atoms within a five-membered aromatic ring.[3] One nitrogen atom bears a hydrogen (the pyrrole-type nitrogen) and is typically less basic, while the other is a pyridine-type nitrogen with a lone pair of electrons readily available for coordination to metal ions. This structural motif is famously found in the amino acid histidine, where it plays a critical role in the active sites of numerous metalloenzymes.
The ligand at the center of this guide, this compound, introduces specific modifications to the parent imidazole core that are of significant interest:
-
Phenyl Group at C4: This bulky group introduces significant steric hindrance, which can influence the geometry of the resulting metal complex, potentially enforcing lower coordination numbers or creating specific pockets around the metal center. Furthermore, the aromatic π-system can engage in π-stacking interactions, influencing the crystal packing and supramolecular assembly of the complexes.[4]
-
Methyl Group at C5: The electron-donating nature of the methyl group can subtly modulate the electronic properties of the imidazole ring, potentially enhancing the σ-donor strength of the coordinating nitrogen. This "magic methyl" effect, while small, can have profound impacts on the stability and reactivity of the final complex.[5]
This guide provides the foundational protocols to synthesize and explore the coordination chemistry of this promising ligand.
Part I: Synthesis and Characterization of the Ligand
A reliable supply of the pure ligand is the prerequisite for any coordination study. The synthesis of substituted imidazoles can be achieved through various established methods.[6] A common and effective approach is the reaction of an appropriate α-bromo-ketone with formamide, a method well-documented for producing phenyl-substituted imidazoles.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-phenyl-imidazole derivatives.[7]
Materials:
-
2-Bromo-1-phenyl-1-propanone
-
Formamide
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenyl-1-propanone (1 equivalent).
-
Reagent Addition: Add an excess of formamide (e.g., 15-20 mL per 1 mmol of the ketone).
-
Heating: Heat the reaction mixture to 170–180 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Formamide serves as both the solvent and the source of the remaining N-C-N fragment of the imidazole ring. The high temperature is necessary to drive the condensation and cyclization reactions.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization & Extraction: Dilute the cooled mixture with a saturated NaHCO₃ solution to neutralize any acid formed during the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the final product.
Characterization of the Ligand
It is critical to confirm the identity and purity of the synthesized ligand before proceeding.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the imidazole C-H proton, aromatic protons of the phenyl group, methyl group protons, and a broad signal for the N-H proton. |
| ¹³C NMR | Resonances for the imidazole ring carbons, the phenyl group carbons (including the ipso-carbon), and the methyl carbon. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (broad, ~3100-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N/C=C ring stretching vibrations (~1600-1450 cm⁻¹). |
| Mass Spec. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₁₀N₂ (158.20 g/mol ). |
Part II: Synthesis of Metal(II) Coordination Complexes
This section provides a generalized protocol for the synthesis of coordination complexes using 5M4PIM and common transition metal salts. The stoichiometry, solvent, and temperature are critical parameters that can be adjusted to target different complex structures.
General Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis and analysis of metal complexes.
Experimental Protocol: Synthesis of a Dichloro-bis(5M4PIM)Metal(II) Complex
This protocol is based on standard methods for creating complexes with imidazole derivatives and can be adapted for various metals like Co(II), Ni(II), Cu(II), and Zn(II).[1][3]
Materials:
-
This compound (5M4PIM)
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, etc.)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Metal Salt Solution: In a round-bottom flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of warm ethanol.
-
Ligand Solution: In a separate flask, dissolve 5M4PIM (2.2 equivalents) in ethanol.
-
Scientist's Note: A slight excess of the ligand (2.2 vs. 2.0 equivalents) is used to ensure the complete reaction of the metal salt and to drive the equilibrium towards the formation of the desired bis-ligand complex.
-
-
Reaction: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Precipitation: Upon mixing, a precipitate often forms immediately or after a short period of stirring. Continue stirring the mixture for 2-4 hours to ensure the reaction goes to completion. In some cases, gentle heating or reflux may be required to initiate or complete the reaction.[8]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final complex in a desiccator or under vacuum.
Part III: Characterization of Coordination Complexes
Thorough characterization is essential to confirm that coordination has occurred and to elucidate the structure of the resulting complex.
Key Analytical Techniques
Caption: Key characterization techniques for metal-imidazole complexes.
Interpreting Characterization Data
A crucial aspect of confirming coordination is comparing the spectra of the free ligand with that of the metal complex.
| Technique | Observation in Complex vs. Free Ligand | Interpretation |
| FT-IR | The stretching frequency of the C=N bond within the imidazole ring often shifts to a higher or lower wavenumber. The broad N-H band may also shift or change shape. | A shift in the C=N band is direct evidence of the involvement of the pyridine-type nitrogen in coordination to the metal center.[9] |
| UV-Vis | For complexes of d-block metals (e.g., Co, Ni, Cu), new, often broad and weak, absorption bands may appear in the visible region. | These new bands are characteristic of d-d electronic transitions, which are forbidden in the free metal ion but become partially allowed in the lower symmetry environment of the complex. Their position and intensity give clues about the coordination geometry (e.g., octahedral vs. tetrahedral).[3] |
| ¹H NMR | For diamagnetic complexes (e.g., Zn(II)), the chemical shifts of the imidazole and phenyl protons will change upon coordination. The N-H proton signal may broaden or shift significantly. | Changes in the electronic environment of the ligand upon binding to the metal cause these shifts, confirming coordination in solution. |
Part IV: Potential Applications in Research and Drug Development
While the specific applications of 5M4PIM complexes require empirical validation, the known activities of related imidazole-metal complexes provide a strong basis for future research directions.
-
Catalysis: Imidazole-containing ligands, particularly as N-Heterocyclic Carbenes (NHCs), are ubiquitous in catalysis.[8] While 5M4PIM is not an NHC precursor itself, its complexes can be investigated for catalytic activity in oxidation, reduction, or cross-coupling reactions, where the metal center is the active site.
-
Anticancer Agents: Imidazole-based compounds and their metal complexes have shown a broad spectrum of therapeutic potential, including anticancer properties.[2][10] The mechanism often involves the complex binding to DNA or inhibiting key enzymes like sirtuins.[10] 5M4PIM complexes could be screened for cytotoxicity against various cancer cell lines.
-
Antimicrobial Agents: The ability of metal ions to interfere with microbial metabolic processes is well-known. Chelating these ions with organic ligands like 5M4PIM can enhance their bioavailability and efficacy.[2] New complexes can be tested against bacterial and fungal strains.
-
Sensing and Materials Science: The phenyl group offers a scaffold for further functionalization, and the complexes may exhibit interesting photoluminescent properties, making them candidates for chemical sensors or functional materials.[11][12]
References
- Smolecule. (n.d.). Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Imidazole-Containing Ligands for Metal Catalysis.
- MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
- ResearchGate. (n.d.). Synthesis of imidazole‐linked mixed ligand complexes.
- IOP Publishing. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative.
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- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
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Application Notes and Protocols for the Spectroscopic Analysis of 1H-Imidazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The 1H-imidazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore.[3] Consequently, the precise and unambiguous structural characterization of 1H-imidazole derivatives is paramount for advancing pharmaceutical research. This guide provides a comprehensive overview of the key spectroscopic techniques employed for this purpose, offering not only detailed experimental protocols but also the underlying scientific principles that govern these analytical methods.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For 1H-imidazole derivatives, ¹H, ¹³C, and ¹⁵N NMR are indispensable for confirming identity, purity, and conformation.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
The ¹H NMR spectrum of the parent 1H-imidazole in CDCl₃ typically shows three signals: a downfield singlet for the C2-H proton and two upfield signals for the C4-H and C5-H protons. The N-H proton often appears as a broad singlet. The chemical shifts are highly sensitive to the solvent, concentration, and the presence of substituents.
Table 1: Typical ¹H NMR Chemical Shift Ranges for 1H-Imidazole Protons
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| N-H | 10.0 - 13.0 | Often broad due to quadrupole effects and exchange. May not be observed in protic solvents. |
| C2-H | 7.7 - 8.2 | Typically the most downfield proton due to the deshielding effect of both nitrogen atoms. |
| C4-H / C5-H | 7.1 - 7.5 | Often appear as a single peak or two closely spaced signals due to tautomerism. Substitution at N1 removes this equivalence. |
Source: Data compiled from various spectroscopic resources.
This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of a 1H-imidazole derivative.
Materials:
-
1H-imidazole derivative (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Dissolution: Weigh 5-10 mg of the solid 1H-imidazole derivative into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[5]
-
Mixing: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Capping: Securely cap the NMR tube.
Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.
Workflow for NMR Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times compared to ¹H NMR.
The ¹³C NMR spectrum of 1H-imidazole derivatives is characterized by signals in the aromatic region. The chemical shifts are sensitive to the substitution pattern on the ring.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1H-Imidazole Carbons
| Carbon | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C2 | 135 - 145 | Most downfield carbon due to its position between two nitrogen atoms. |
| C4 / C5 | 118 - 130 | Tautomerism can lead to averaged signals. N-substitution results in distinct signals for C4 and C5. |
Source: Data compiled from various spectroscopic resources including ChemicalBook.[6]
The sample preparation is identical to that for ¹H NMR, but a higher concentration is recommended.
Materials:
-
1H-imidazole derivative (20-50 mg)
-
Deuterated NMR solvent (0.6-0.7 mL)
-
5 mm NMR tube
Procedure: Follow the same procedure as for ¹H NMR sample preparation.
Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
¹⁵N NMR Spectroscopy: A Direct Probe of the Nitrogen Environment
¹⁵N NMR is a powerful technique for studying the nitrogen atoms in the imidazole ring, which are often involved in crucial biological interactions. However, the low natural abundance and low gyromagnetic ratio of ¹⁵N make it an insensitive nucleus, requiring specialized techniques or isotopically labeled compounds.[7]
The chemical shifts of the nitrogen atoms in the imidazole ring are highly dependent on protonation state and hydrogen bonding.[3] In neutral 1H-imidazole, the two nitrogen atoms are in rapid exchange, often resulting in a single, averaged signal. Upon protonation or N-substitution, two distinct signals are observed.
Section 2: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Ionization Techniques
For 1H-imidazole derivatives, the most common ionization techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[8]
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule that can be used for structural elucidation.[9]
Interpreting the Mass Spectrum of 1H-Imidazole Derivatives
ESI-MS: The base peak is often the protonated molecule [M+H]⁺. Fragmentation can be induced by increasing the cone voltage, leading to the loss of substituents.
EI-MS: The molecular ion peak (M⁺) may be observed, but significant fragmentation is common. A characteristic fragmentation of the imidazole ring involves the loss of HCN (27 amu). The fragmentation pattern is highly dependent on the nature and position of substituents.[10]
Protocol for Mass Spectrometry Sample Preparation
Materials:
-
1H-imidazole derivative (approx. 1 mg/mL stock solution)
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
2 mL sample vial with a screw cap and septum
Procedure:
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[11]
-
Filtration: If any solid particles are present, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument.[12]
Mass Spectrometry Analysis Workflow
Caption: A streamlined workflow for the analysis of 1H-imidazole derivatives by mass spectrometry.
Section 3: Vibrational Spectroscopy - Probing Functional Groups
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the IR Spectrum of 1H-Imidazole Derivatives
The IR spectrum of a 1H-imidazole derivative will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds within the ring, as well as bands corresponding to any substituents.
Table 3: Characteristic IR Absorption Bands for 1H-Imidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (H-bonded) | 3100 - 3400 | Broad, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch | 1580 - 1650 | Medium |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
Source: Data compiled from various spectroscopic resources and publications.[13][14]
Protocols for IR Sample Preparation
There are several methods for preparing samples for IR analysis. The choice of method depends on the physical state of the sample.
This is a common method for obtaining high-quality spectra of solid samples.
Materials:
-
1H-imidazole derivative (1-2 mg)
-
IR-grade KBr (100-200 mg)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Grinding: Grind 1-2 mg of the sample in an agate mortar. Add 100-200 mg of dry KBr and grind the mixture thoroughly to ensure a homogenous powder.[15]
-
Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[16]
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
ATR-FTIR is a convenient technique that requires minimal sample preparation.
Procedure:
-
Background: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[17]
-
Analysis: Acquire the spectrum.
Section 4: UV-Visible Spectroscopy - Investigating Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For 1H-imidazole derivatives, the absorption bands are typically due to π → π* transitions within the aromatic ring.
Interpreting the UV-Vis Spectrum of 1H-Imidazole Derivatives
The parent 1H-imidazole exhibits a strong absorption maximum (λ_max) around 207-210 nm in ethanol. The position and intensity of this band are sensitive to the solvent and the nature of any substituents on the imidazole ring. Auxochromes (e.g., -NH₂, -OH) can cause a bathochromic (red) shift, while the extension of conjugation through other aromatic rings will also shift the λ_max to longer wavelengths.
Protocol for Quantitative UV-Vis Analysis
This protocol describes how to determine the concentration of a 1H-imidazole derivative in solution.
Materials:
-
1H-imidazole derivative
-
UV-grade solvent (e.g., ethanol, methanol, water)
-
Volumetric flasks
-
Quartz cuvettes
Procedure:
-
Stock Solution: Accurately weigh a known amount of the 1H-imidazole derivative and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Blank: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Measurement: Measure the absorbance of each standard solution at the λ_max.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Conclusion
The multifaceted nature of 1H-imidazole derivatives in pharmaceutical sciences necessitates a robust and multi-technique approach to their structural characterization. This guide has provided a detailed overview of the primary spectroscopic methods, complete with practical protocols and the theoretical underpinnings for data interpretation. By judiciously applying these techniques, researchers can confidently elucidate the structures of novel 1H-imidazole compounds, a critical step in the journey of drug discovery and development.
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- Sharma, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(15), 4967.
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- Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670.
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chromatography techniques for separating imidazole isomers
An Application Guide to Chromatographic Techniques for the Separation of Imidazole Isomers
Authored by: A Senior Application Scientist
Introduction: The Challenge of Imidazole Isomer Separation
Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The precise arrangement of substituents on the imidazole ring gives rise to structural isomers (regioisomers) and stereoisomers (enantiomers), which can exhibit dramatically different pharmacological, toxicological, and metabolic properties.[3][4] For instance, in drug development, one enantiomer of a chiral imidazole-based drug may possess the desired therapeutic effect, while the other could be inactive or even harmful.[1][3] Consequently, the ability to accurately separate and quantify these isomers is not merely an analytical task but a critical necessity for ensuring product safety, efficacy, and regulatory compliance.
This guide provides an in-depth exploration of the primary chromatographic techniques for resolving imidazole isomers, moving beyond mere procedural lists to explain the fundamental principles and causal relationships that underpin successful separations. We will delve into field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering researchers, scientists, and drug development professionals the insights needed to tackle this complex separation challenge.
Logical Framework for Method Development
Successful isomer separation requires a systematic approach. The choice of technique and the subsequent method development are guided by the physicochemical properties of the isomers, such as polarity, volatility, and chirality.
Caption: Workflow for selecting and developing a chromatographic method for imidazole isomer separation.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most versatile and widely employed technique for separating imidazole compounds due to its broad applicability to various isomer types.[2] The choice of stationary and mobile phases is paramount and is dictated by the specific differences between the isomers.
Chiral HPLC for Enantiomer Resolution
Many imidazole-based active pharmaceutical ingredients (APIs) are chiral and are marketed as racemic mixtures.[3] Separating these enantiomers is crucial for pharmacokinetic and toxicological studies.[3]
Mechanism & Rationale: Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective.[5][6] These polymers form chiral grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to different retention times.[7]
Protocol: Enantioseparation of Imidazole Antifungal Agents
This protocol is adapted from methodologies developed for separating common antifungal drugs like econazole, miconazole, and sertaconazole.[3][4][8]
-
1. Sample Preparation:
-
Prepare a stock solution of the racemic imidazole derivative at 0.5 mg/mL in methanol.[3]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
2. HPLC System & Conditions:
-
System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Chiralcel OJ (Cellulose tris(4-methylbenzoate)), 10 µm, 250 x 4.6 mm.[3][8]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).
-
Causality: The non-polar hexane serves as the weak solvent, while the alcohol modifier controls the elution strength. The type and concentration of the alcohol are critical for achieving resolution and must be optimized.[3]
-
-
Additive: 0.1% Diethylamine (DEA).
-
Elution Mode: Isocratic or Gradient.
-
Column Temperature: 25-30°C.
-
Detection: UV at 220 nm.[3][8]
-
Rationale: The imidazole ring exhibits strong absorbance in the low UV range, making this a universal wavelength for sensitive detection.
-
-
-
3. Data Analysis:
-
Calculate the resolution (R_s) between the enantiomer peaks. A baseline separation is typically defined as R_s ≥ 1.5.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
For separating highly polar positional isomers, such as 2-methylimidazole and 4-methylimidazole, traditional reversed-phase chromatography often provides insufficient retention.[11]
Mechanism & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[11][12][13] A water-enriched layer forms on the surface of the stationary phase, and separation occurs based on the partitioning of the polar analytes between this aqueous layer and the bulk organic mobile phase. This mode is ideal for retaining and separating small, polar molecules that are unretained in reversed-phase.[11]
Protocol: Separation of 2- and 4-Methylimidazole
-
1. Sample Preparation:
-
Dissolve the isomer mixture in the initial mobile phase (e.g., 80:20 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
2. HPLC System & Conditions:
-
System: HPLC or UHPLC with UV detector.
-
Column: Amide-bonded silica column (e.g., XAmide) or a HILIC-specific column (e.g., CORTECS HILIC).[11][13]
-
Mobile Phase: Isocratic elution with Acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting point is 80:20 (v/v) Acetonitrile:5 mM Ammonium Formate.[14]
-
Scientist's Note: The water/buffer content is the strong eluting solvent in HILIC. Small changes in its percentage can have a large impact on retention.
-
-
Column Temperature: 35°C.[13]
-
| Parameter | Chiral HPLC (Normal Phase) | HILIC |
| Target Isomers | Enantiomers | Polar Positional Isomers |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OJ) | Polar (e.g., Amide, Silica) |
| Mobile Phase | n-Hexane / Alcohol (+ DEA) | Acetonitrile / Aqueous Buffer |
| Elution Principle | Diastereomeric Interactions | Partitioning into aqueous layer |
| Typical Analytes | Miconazole, Econazole | 2-Methylimidazole, 4-Methylimidazole |
Table 1: Comparison of HPLC modes for imidazole isomer separation.
Gas Chromatography (GC): For Volatile Derivatives
GC is a powerful technique for separating volatile and thermally stable compounds. While many complex imidazole pharmaceuticals are not suitable for direct GC analysis, it is an excellent choice for smaller, more volatile isomers or when derivatization is employed.[15][16]
Mechanism & Rationale: In GC, a gaseous mobile phase (carrier gas) transports the analytes through a column containing a stationary phase. Separation is based on the differential partitioning of analytes between the two phases, which is governed by their volatility and specific interactions with the stationary phase. For imidazole isomers, derivatization is often employed to increase volatility and improve peak shape.[15]
Protocol: GC-MS Analysis of Imidazole Isomers via Derivatization
This protocol is based on methods for analyzing imidazole-like compounds in various matrices.[15][17]
-
1. Derivatization (to enhance volatility):
-
To an aqueous sample containing the isomers, add acetonitrile, pyridine, and anhydrous ethanol.
-
Introduce isobutyl chloroformate as the derivatizing agent. This reaction targets the active hydrogen on the imidazole ring.[15]
-
Adjust the sample pH to ~8.0 to facilitate the extraction of the derivatized compounds.[15]
-
Extract the derivatized analytes using a non-polar solvent (e.g., hexane).
-
-
2. GC-MS System & Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer (MS) detector.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, operated at a temperature that ensures complete volatilization without thermal degradation (e.g., 250-280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with a range of volatilities.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity when target isomers are known.[16]
-
Supercritical Fluid Chromatography (SFC): A Green Alternative
SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[18] It is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[11][19]
Mechanism & Rationale: SFC bridges the gap between GC and HPLC. The supercritical CO₂ mobile phase has low viscosity and high diffusivity, allowing for rapid separations.[18] Selectivity is tuned by adding a small percentage of an organic modifier (e.g., methanol, ethanol) and an additive (e.g., DEA). The separation mechanism on chiral stationary phases is similar to that in normal-phase HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and improved performance.[11]
Caption: Key advantages of SFC for the separation of imidazole isomers.
Protocol: Chiral Separation of Fungicides using SFC
-
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the SFC mobile phase, typically the modifier being used (e.g., methanol or ethanol).
-
Filter through a 0.45 µm syringe filter.
-
-
2. SFC System & Conditions:
-
System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Column: A polysaccharide-based chiral column, such as Lux Cellulose-2 or Chiralpak series, screened for optimal performance.
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol, or isopropanol).
-
Expert Insight: The choice of alcohol modifier can significantly alter selectivity and even reverse the enantiomer elution order.[5]
-
-
Additive: A basic additive like diethylamine is often required to improve the peak shape of basic imidazole compounds.
-
Flow Rate: 2-4 mL/min (higher than HPLC due to low viscosity).
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 220-230 nm).
-
References
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS Source: PubMed URL: [Link]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: ACTA POLONIAE PHARMACEUTICA URL: [Link]
-
Title: HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds Source: ResearchGate URL: [Link]
-
Title: The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) Source: Rotachrom Technologies URL: [Link]
-
Title: Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC Source: MDPI URL: [Link]
-
Title: Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition Source: PubMed URL: [Link]
-
Title: hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. Source: Semantic Scholar URL: [Link]
-
Title: Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase Source: ResearchGate URL: [Link]
-
Title: Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole Source: CNKI URL: [Link]
-
Title: HPLC METHOD FOR IMIDAZOLE Source: Chromatography Forum URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: NIH URL: [Link]
- Title: Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate Source: Google Patents URL
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]
-
Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source: Chromatography Today URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]
-
Title: Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products Source: ResearchGate URL: [Link]
-
Title: Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection Source: LabRulez URL: [Link]
-
Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: SciSpace URL: [Link]
-
Title: Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: PubMed URL: [Link]
Sources
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 13. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for Imidazole Derivatives in Antimicrobial and Antifungal Research
For: Researchers, scientists, and drug development professionals
Introduction
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its structural versatility and ability to interact with various biological targets have led to the development of a wide array of therapeutic agents.[1][3] Notably, imidazole derivatives have emerged as a clinically significant class of antimicrobial and antifungal compounds.[4][5][6] This guide provides an in-depth exploration of the applications of imidazole derivatives in combating microbial and fungal infections, detailing their mechanisms of action and providing robust protocols for their evaluation.
The fundamental difference between prokaryotic bacterial cells and eukaryotic fungal cells allows for the development of targeted therapies.[7][8][9][10][11] Imidazole derivatives exploit these differences, offering selective toxicity against pathogenic microorganisms.
Part 1: Antifungal Applications of Imidazole Derivatives
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole derivatives lies in the disruption of the fungal cell membrane's integrity.[2] Specifically, they inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is absent in animal cells, where cholesterol serves a similar function.[14][15]
Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[16] This alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in cell lysis and death.[13]
Caption: Antifungal mechanism of imidazole derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[17][18]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole derivative against a panel of fungal isolates.
Materials:
-
Imidazole derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)[5][19]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)[5]
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution Series:
-
Perform a serial two-fold dilution of the imidazole derivative stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a positive control (Fluconazole) and a negative control (vehicle) in separate wells.
-
Also, include a growth control well containing only the fungal inoculum and medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate already containing 100 µL of the diluted drug, positive control, or negative control. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Interpretation:
| Imidazole Derivative Conc. (µg/mL) | OD at 530 nm | % Growth Inhibition |
| 64 | 0.05 | 95% |
| 32 | 0.06 | 94% |
| 16 | 0.10 | 90% |
| 8 | 0.25 | 75% |
| 4 | 0.50 | 50% |
| 2 | 0.85 | 15% |
| 1 | 0.98 | 2% |
| Growth Control | 1.00 | 0% |
In this example, the MIC would be 4 µg/mL.
Part 2: Antibacterial Applications of Imidazole Derivatives
Mechanisms of Action
Imidazole derivatives exhibit a broader range of mechanisms against bacteria compared to fungi.[4] This is due to the fundamental structural differences between prokaryotic bacteria and eukaryotic fungi.[7][8][9][10][11] Key antibacterial mechanisms include:
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in eukaryotes.[20][21][22][23][24] Some imidazole derivatives interfere with the enzymatic processes involved in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[2][4]
-
Disruption of Cell Membrane: Similar to their antifungal action, some imidazole derivatives can disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents.[2][4]
-
Interference with DNA Replication: Certain imidazole derivatives can inhibit bacterial DNA gyrase or other enzymes essential for DNA replication and repair, thereby preventing cell division.[4]
Caption: Antibacterial mechanisms of imidazole derivatives.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Disk Diffusion)
This protocol is based on the CLSI M44 guidelines for yeasts, adapted for bacteria.[25]
Objective: To qualitatively assess the susceptibility of bacterial isolates to an imidazole derivative.
Materials:
-
Imidazole derivative
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli)[2]
-
Mueller-Hinton agar plates
-
Sterile saline
-
Positive control antibiotic disks (e.g., Ciprofloxacin)[3]
-
Solvent for dissolving the imidazole derivative (e.g., DMSO)
Procedure:
-
Disk Preparation:
-
Dissolve the imidazole derivative in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µL to yield a 10 µg disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared imidazole derivative disks and a positive control antibiotic disk onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Data Interpretation:
The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater susceptibility. The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints for the control antibiotic. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.[26]
| Compound | Zone of Inhibition (mm) |
| Imidazole Derivative X | 18 |
| Ciprofloxacin (Control) | 25 |
| Solvent Control | 0 |
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the imidazole derivative against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Human skin fibroblasts)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazole derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivative in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubate for 24-48 hours.[4]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined. A high IC50 for mammalian cells and a low MIC for microbial cells indicates good selectivity.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring.[1][27]
-
Lipophilicity: Increased lipophilicity, often achieved by adding hydrophobic side chains, can enhance the penetration of the compound through the fungal or bacterial cell membrane, thereby increasing its potency.[19][28]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly at the para-position of a phenyl ring attached to the imidazole core, has been shown to enhance antifungal activity.[5][19]
-
Steric Factors: The size and shape of the substituents can influence the binding affinity of the derivative to its target enzyme.[27]
Conclusion
Imidazole derivatives represent a versatile and potent class of antimicrobial and antifungal agents. Their diverse mechanisms of action and the potential for chemical modification make them a promising area for the development of new therapeutics to combat infectious diseases and the growing challenge of antimicrobial resistance.[29][30] The protocols outlined in this guide provide a standardized framework for the evaluation of novel imidazole-based compounds, enabling researchers to systematically assess their efficacy and selectivity.
References
- Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Rel
- Prokaryotes vs Eukaryotes: What Are the Key Differences? Technology Networks.
- Prokaryotic and eukaryotic cells (article). Khan Academy.
- 3.2 Comparing Prokaryotic and Eukaryotic Cells – Concepts of Biology.
- Comparing prokaryotic and eukaryotic cells (video). Khan Academy.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- What is the process of bacterial cell wall form
- Bacterial Cell Wall Synthesis: New Insights
- 2.3: Prokaryotic and Eukaryotic Cells. Biology LibreTexts.
- Bacterial cell wall synthesis. Slideshare.
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
- Peptidoglycan: Structure, Synthesis, and Regul
- Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Str
- Development and Characterization of Imidazole Derivatives for Antifungal Applic
- Lanosterol 14 alpha-demethylase. Wikipedia.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- 24.1B: Fungi Cell Structure and Function. Biology LibreTexts.
- Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PMC.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
- Sterol 14-demethylase. Wikipedia.
- Structure of Fungal Cell (With Diagram) | Fungi. Biology Discussion.
- Review of pharmacological effects of imidazole deriv
- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Fungal Cell Biology.
- Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis.
- Antifungal Susceptibility Testing for C. auris. CDC.
- Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal P
- Imidazole and Imidazolium Antibacterial Drugs Derived
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.
- A Practical Guide to Antifungal Susceptibility Testing. PMC.
- The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species. Frontiers.
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applic
- ULTRA STRUCTURE OF FUNGAL CELL AND GROWTH. Slideshare.
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Synthesis and antimicrobial activity evaluation of imidazole deriv
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
Sources
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- 2. nano-ntp.com [nano-ntp.com]
- 3. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications - ProQuest [proquest.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. Prokaryotes vs Eukaryotes: Differences and Similarities | Technology Networks [technologynetworks.com]
- 8. Khan Academy [khanacademy.org]
- 9. 3.2 Comparing Prokaryotic and Eukaryotic Cells – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 10. Khan Academy [khanacademy.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 16. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 19. biolmolchem.com [biolmolchem.com]
- 20. hereditybio.in [hereditybio.in]
- 21. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bacterial cell wall synthesis | PPTX [slideshare.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies [mdpi.com]
- 25. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 26. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 29. ijesrr.org [ijesrr.org]
- 30. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 5-methyl-4-phenyl-1H-imidazole
Welcome to the dedicated technical support center for 5-methyl-4-phenyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound throughout various experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter. Our focus is on providing not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to the Stability of this compound
This compound is a heterocyclic aromatic compound with a structure that lends itself to a variety of applications in medicinal chemistry and materials science. However, the imidazole core, while relatively stable, is susceptible to degradation under certain environmental conditions. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results, as well as for ensuring the long-term viability of drug candidates. This guide will walk you through the key factors influencing the stability of this compound and provide actionable strategies to enhance it.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by four key factors: pH, light, temperature, and oxidative stress.
-
pH: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation or promote ring-opening reactions. The protonation state of the imidazole nitrogens is pH-dependent, which can affect the molecule's susceptibility to other degradation pathways.[2][3]
-
Light (Photodegradation): Imidazole derivatives can be sensitive to UV and visible light.[4] Photo-oxidation is a common degradation pathway where the imidazole ring can react with singlet oxygen, leading to the formation of various degradation products.[5][6] The presence of the phenyl group may also contribute to photosensitivity.
-
Temperature (Thermal Degradation): While generally stable at room temperature, elevated temperatures can accelerate degradation reactions.[7][8] The specific decomposition temperature will depend on the solid-state form (e.g., crystalline vs. amorphous) and the presence of any impurities.
-
Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen, especially when catalyzed by light or metal ions.[5][9]
Q2: I've observed a change in the color of my this compound sample over time. What could be the cause?
A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to photodegradation or oxidation. When exposed to light and/or air, chromophoric degradation products can form. To troubleshoot this, you should:
-
Review your storage conditions: Is the compound stored in a light-proof container? Is it stored under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive?
-
Analyze the sample: Use a stability-indicating method like HPLC-UV to check for the presence of new peaks, which would correspond to degradation products.
-
Implement preventative measures: Store the compound in an amber vial, in a desiccator, and under an inert atmosphere. For solutions, prepare them fresh and protect them from light during use.
Q3: How does the substitution pattern of this compound influence its stability compared to other imidazoles?
A3: The methyl and phenyl substituents on the imidazole ring of this specific molecule play a significant role in its stability profile.
-
Methyl Group (at C5): The electron-donating nature of the methyl group can influence the electron density of the imidazole ring, potentially affecting its susceptibility to electrophilic attack.
-
Phenyl Group (at C4): The phenyl group can have both electronic and steric effects. It can influence the molecule's crystal packing and intermolecular interactions, which can impact solid-state stability.[10][11] Additionally, its presence can affect the molecule's photochemical properties.
-
Unsubstituted N-H: The presence of a hydrogen atom on one of the nitrogen atoms (1H-imidazole) is a critical feature. This proton is labile and its presence is essential for certain degradation pathways, particularly some photo-oxidation reactions.[4] N-alkylation or N-arylation is a common strategy to block this pathway and enhance photostability.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for assessing and improving the stability of this compound.
Guide 1: Assessing Compound Stability Using Forced Degradation Studies
Forced degradation (or stress testing) is a systematic way to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of your compound.
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and assess its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at room temperature and at 60°C for 48 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at room temperature and at 60°C for 48 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature, protected from light, for 48 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound in methanol at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Guide 2).
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
A degradation of 5-20% is generally considered suitable for method validation.[12]
| Issue | Possible Cause | Solution |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor, the temperature, or the duration of the study. |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of the study. |
| Mass imbalance (sum of parent and degradants is not 100%) | Formation of non-UV active or volatile degradation products. Degradation products are not eluting from the column. | Use a mass spectrometer (LC-MS) for detection. Modify the HPLC method (e.g., change mobile phase or gradient). |
Guide 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active compound and the formation of its degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around 254 nm for phenyl-imidazole derivatives).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase gradient to achieve good resolution (>1.5) between the parent peak and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Guide 3: Strategies for Improving the Stability of this compound
Based on the understanding of its degradation pathways, several strategies can be employed to enhance the stability of this compound.
-
N-Substitution: As the N-H proton is often involved in degradation, particularly photodegradation, replacing it with an alkyl or another suitable group can significantly improve stability.[4] This, however, will create a new chemical entity and may alter its biological activity.
-
pH Control: If the compound is more stable at a particular pH, formulate solutions using buffers to maintain that pH. Imidazole itself has a pKa of about 7, so buffering around this pH may be a good starting point to avoid extreme conditions.[1]
-
Exclusion of Oxygen: For solutions, sparging with an inert gas like nitrogen or argon before sealing the container can prevent oxidative degradation. For solid samples, storage under an inert atmosphere is recommended.
-
Light Protection: Always store both solid samples and solutions in amber-colored containers or wrapped in aluminum foil to protect them from light.
-
Use of Antioxidants: In solution formulations, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help to mitigate oxidative degradation.
-
Temperature Control: Store the compound at recommended temperatures (often cool and dry) to minimize thermal degradation.
Visualizing Degradation and Stability Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Potential Degradation Pathways
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
troubleshooting common side reactions in imidazole synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of imidazole derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during imidazole synthesis.
Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the likely causes and how can I improve it?
The Debus-Radziszewski synthesis, while a classic method, is often plagued by low yields.[1][2] This is typically due to a combination of factors including side reactions and suboptimal reaction conditions.
-
Side Reactions: The primary competing reactions include the reverse Aldol condensation of the dicarbonyl starting material and the formation of oxazole byproducts.[2]
-
Improving Yield:
-
Solvent Choice: While traditionally carried out in alcohol, exploring greener solvents like glycerol can sometimes improve yields.[3] The choice of solvent can affect the solubility of reactants and the reactivity of ammonia.[3]
-
Temperature Control: Increasing the reaction temperature does not always lead to better yields and can sometimes weaken the hydrogen bonds that facilitate the reaction in solvents like glycerol.[3] Careful optimization of the temperature is crucial.
-
Catalyst: Although the classic reaction is often run without a catalyst, modern variations utilize catalysts to improve efficiency and selectivity.[4][5][6]
-
Q2: I'm observing a significant amount of oxazole byproduct in my Van Leusen imidazole synthesis. How can I minimize this?
Oxazole formation is a well-known side reaction in the Van Leusen synthesis, especially in the one-pot, three-component variation.[7] This occurs when the aldehyde starting material reacts with tosylmethyl isocyanide (TosMIC) before the aldimine has completely formed.[7]
To minimize oxazole formation, you can:
-
Pre-form the Aldimine: The most effective way to prevent this side reaction is to synthesize and isolate the aldimine in a separate step before reacting it with TosMIC.[7] This gives you greater control over the reaction.[7]
-
In Situ Formation with Pre-reaction Time: If you are performing the three-component reaction, allow the aldehyde and amine to react for a sufficient period (e.g., at least 30 minutes) to ensure complete imine formation before adding TosMIC.[7]
Q3: During N-alkylation of my imidazole, I'm getting a mixture of N-alkylated and C-alkylated products. How can I improve the regioselectivity?
While N-alkylation is generally favored, C-alkylation, particularly at the C2 position, can occur, especially if the nitrogen atoms are sterically hindered.[8] The choice of base and reaction conditions plays a critical role in determining the regioselectivity.
-
Base Selection: Using a strong, non-nucleophilic base can favor N-alkylation. The nature of the cation in the base (e.g., Cs+ vs. Na+) can also influence the reaction, with cesium often promoting higher yields of N-alkylated products.[9]
-
Reaction Conditions: Running the reaction under solvent-free conditions or using ultrasound activation has been shown to exclusively produce N-alkylated imidazoles in high yields.[9]
Q4: My reaction mixture has turned dark, and I'm having trouble isolating my desired imidazole derivative. What could be the reason?
A dark reaction mixture often indicates decomposition of starting materials or products.[8] This can be caused by:
-
High Temperatures: Imidazoles and their N-alkylated derivatives can be unstable at elevated temperatures.[8]
-
Strong Bases: The presence of a strong base can sometimes lead to decomposition.[8]
-
Oxidation: Imidazoles can be susceptible to oxidation under certain conditions.[10]
If you encounter this issue, consider lowering the reaction temperature, using a milder base, or ensuring the reaction is carried out under an inert atmosphere.
Q5: I'm struggling with the purification of my imidazole derivative. What are the best strategies?
The purification of imidazole derivatives can be challenging due to their polarity.[11][12] Here are some effective techniques:
-
Column Chromatography: This is a common method. For polar imidazole derivatives, a dichloromethane/methanol solvent system may be effective.[11] If tailing is observed on the column, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help.[11]
-
Recrystallization: This is an excellent technique for purifying solid imidazole derivatives.[12][13] The key is to find a suitable solvent or solvent pair where the compound is poorly soluble at room temperature but highly soluble when heated.[12]
-
Acid-Base Extraction: This is a useful method for separating N-alkylated imidazoles from unreacted starting imidazole and other neutral organic impurities.[11] The crude mixture is dissolved in an organic solvent and washed with a dilute acid. The protonated imidazole derivatives will move to the aqueous layer, which can then be separated, neutralized with a base, and back-extracted with an organic solvent.[11]
Troubleshooting Guides
This section provides a more in-depth look at specific side reactions and offers detailed troubleshooting protocols.
Guide 1: Managing Oxazole Formation in Imidazole Synthesis
The Problem: The formation of oxazole is a common side reaction, particularly in syntheses involving the reaction of an aldehyde with a reagent like TosMIC before it can form an imine with an amine.[7]
The Mechanism: The competing reaction pathway leading to oxazole formation is a significant issue in the Van Leusen synthesis.
Caption: Competing pathways in Van Leusen synthesis.
Troubleshooting Protocol: Pre-formation of the Aldimine
This protocol significantly reduces the possibility of oxazole formation by ensuring the complete conversion of the aldehyde to the aldimine before the introduction of TosMIC.[7]
Materials:
-
Aldehyde (1.0 eq.)
-
Primary amine (1.0 eq.)
-
Anhydrous solvent (e.g., methanol, THF, or toluene)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
TosMIC (1.0-1.2 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
Procedure:
-
Aldimine Formation:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in the anhydrous solvent.
-
Add a drying agent to remove the water formed during the reaction.
-
Stir the mixture at room temperature for at least 30 minutes. For less reactive starting materials, heating may be necessary.[7]
-
Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Once the reaction is complete, filter off the drying agent. The resulting aldimine solution can often be used directly in the next step.[7]
-
-
Imidazole Synthesis:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
-
Guide 2: Addressing Regioselectivity in Imidazole N-Alkylation
The Problem: Achieving selective N-alkylation over C-alkylation is a common challenge, particularly when the nitrogen atoms of the imidazole ring are sterically hindered.[8]
The Causality: The imidazole ring is an amphoteric compound, capable of acting as both an acid and a base.[10][14] The hydrogen atom on the nitrogen can be removed by a base, making the nitrogen nucleophilic. However, under certain conditions, the C2 position can also be susceptible to electrophilic attack.
Caption: N-alkylation vs. C-alkylation of imidazole.
Troubleshooting Protocol: Optimizing for N-Alkylation
This protocol focuses on optimizing reaction conditions to favor the formation of the N-alkylated product.
Materials:
-
Imidazole derivative (1.0 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the imidazole derivative in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
-
Deprotonation:
-
Slowly add the base to the cooled suspension. If using NaH, be cautious of hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkylating agent to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
Data Summary Table:
| Parameter | Recommendation for High N-Alkylation Selectivity | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH). Consider Cs₂CO₃ for improved yields in some cases. | Promotes complete deprotonation of the imidazole nitrogen, enhancing its nucleophilicity. The choice of cation can influence reactivity.[9] |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, THF). | Solubilizes the imidazolide anion without interfering with the reaction. |
| Temperature | Start at low temperatures (0 °C) for the addition of base and alkylating agent. | Helps to control the reaction rate and minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents side reactions with atmospheric moisture and oxygen. |
References
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). ijarsct. Retrieved from [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). sysrevpharm.org. Retrieved from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved from [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
oxazoles into imidazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
N-alkylation of imidazole by alkaline carbons. (2025). ResearchGate. Retrieved from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Nanoscale Advances (RSC Publishing). Retrieved from [Link]
-
Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. Retrieved from [Link]
-
Imidazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. Retrieved from [Link]
-
General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Approach to Synthesis Problems. (2022). Organic Chemistry: How to…. Retrieved from [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved from [Link]
-
Common sources of mistake in organic synthesis. (2023). Reddit. Retrieved from [Link]
-
Approach to Synthesis Problems. (2022). Organic Chemistry: How to…. Retrieved from [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Studies on Wallach's imidazole synthesis. (n.d.). Scilit. Retrieved from [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). Beilstein Journals. Retrieved from [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021). ResearchGate. Retrieved from [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.Org. Retrieved from [Link]
-
Studies on Wallach's imidazole synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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- 2. scribd.com [scribd.com]
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- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Enhancing the Solubility of 4,5-Disubstituted Imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-disubstituted imidazoles. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the common challenge of poor aqueous solubility associated with this important class of compounds. Our goal is to empower you with the knowledge and practical protocols to advance your research and development efforts.
Introduction to Solubility Challenges with 4,5-Disubstituted Imidazoles
The 4,5-disubstituted imidazole scaffold is a prevalent feature in numerous pharmacologically active molecules. However, the often-hydrophobic nature of the substituents at the 4 and 5 positions can lead to poor aqueous solubility, which presents a significant hurdle in drug development, limiting bioavailability and complicating formulation. This guide provides a structured approach to understanding and addressing these solubility issues.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: My 4,5-disubstituted imidazole "crashes out" of solution when I dilute my DMSO stock into an aqueous buffer.
What is happening?
This phenomenon, commonly referred to as "crashing out," occurs when a compound that is readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1]
Solutions:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without interfering with your assay. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended.
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent immediate precipitation.
-
Utilize Solubilizing Excipients: Consider incorporating solubilizing agents into your aqueous buffer.
-
Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the aqueous medium.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
-
Adjust the pH: The solubility of ionizable compounds, including many imidazoles, is pH-dependent. Ensure the pH of your final buffer is in a range that favors the charged, more soluble form of your molecule.
Issue 2: I am observing low and inconsistent results in my biological assays, which I suspect is due to poor compound solubility.
What is happening?
Poor aqueous solubility can lead to several issues that affect assay results:
-
Undissolved Particles: The compound may not be fully dissolved, leading to a lower effective concentration than intended.
-
Aggregation: Molecules can self-associate into aggregates, which can have different biological activity or lead to non-specific effects.
-
Precipitation Over Time: The compound may initially appear dissolved but can precipitate during the course of the assay, especially with temperature fluctuations or prolonged incubation times.
Solutions:
-
Visually Inspect Your Solutions: Before use, carefully inspect your solutions for any signs of precipitation or cloudiness, both immediately after preparation and after incubation at the assay temperature.
-
Determine the Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly added from a DMSO stock to an aqueous buffer. It is a good indicator of the "crashing out" potential.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent. The shake-flask method is the gold standard for this determination.
-
-
Employ a Solubility Enhancement Strategy: Based on the properties of your compound, select an appropriate method to improve its solubility. The following sections provide detailed guidance on these strategies.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of my novel 4,5-disubstituted imidazole?
A1: The first step is to characterize the physicochemical properties of your compound, particularly its pKa and intrinsic solubility. Since the imidazole ring is basic, understanding its pKa will allow you to leverage pH adjustment as a primary and often simple method for solubility enhancement. Determining the intrinsic solubility (the solubility of the neutral form) will provide a baseline for evaluating the effectiveness of different solubility enhancement techniques.
Q2: Are there any general trends for the solubility of 4,5-disubstituted imidazoles based on their substituents?
A2: Yes, the nature of the substituents at the 4 and 5 positions plays a crucial role. Generally, increasing the lipophilicity and molecular weight of the substituents will decrease aqueous solubility. For example, 4,5-diphenylimidazole is known to be insoluble in water but soluble in organic solvents like ethanol, benzene, and chloroform. Conversely, incorporating polar or ionizable groups into the substituents can improve aqueous solubility.
Q3: How do I choose between salt formation, co-crystallization, solid dispersions, and cyclodextrins?
A3: The choice of method depends on the specific properties of your compound and the intended application. The following diagram provides a general decision-making workflow:
Caption: Decision workflow for selecting a solubility enhancement strategy.
In-Depth Solubility Enhancement Strategies and Protocols
Salt Formation
For ionizable 4,5-disubstituted imidazoles, salt formation is often the most effective and straightforward method to significantly increase aqueous solubility and dissolution rate.[2][3][4] The basic nitrogen atom in the imidazole ring can be protonated by an acid to form a more soluble salt.
Causality: The salt form of a drug is ionic and therefore has stronger interactions with polar water molecules compared to the neutral form, leading to increased solubility.[4]
Protocol: Preparation of a Hydrochloride (HCl) Salt
This protocol provides a general method for preparing the hydrochloride salt of a basic 4,5-disubstituted imidazole.
Materials:
-
4,5-disubstituted imidazole (free base)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
2 M solution of anhydrous HCl in diethyl ether
-
Anhydrous diethyl ether (for precipitation)
-
Argon or nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel)
Procedure:
-
Dissolve the 4,5-disubstituted imidazole free base in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).[5]
-
Stir the solution at room temperature.
-
Slowly add a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the 2 M anhydrous HCl in ether solution dropwise to the stirring imidazole solution.[5]
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring for 30-60 minutes.
-
If precipitation is slow or incomplete, add anhydrous diethyl ether to the mixture to induce further precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the salt under vacuum to a constant weight.
Characterization: Confirm the formation of the salt and its purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Quantitative Data Example:
The hydrochloride salt of the imidazodiazepine KRM-II-81 exhibited a 13-fold increase in aqueous solubility compared to its free base.[6]
| Compound | Form | Aqueous Solubility |
| KRM-II-81 | Free Base | Low |
| KRM-II-81 | HCl Salt | 13x higher than free base[6] |
| Lofexidine | Hydrochloride | Freely soluble in water[7] |
| Imidazole | Hydrochloride | ~500 mg/mL in water[8] |
Co-crystallization
Co-crystallization is an effective strategy for non-ionizable 4,5-disubstituted imidazoles or when salt formation leads to undesirable properties like hygroscopicity or instability.[9][10] Co-crystals are multicomponent crystalline solids where the drug and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[9]
Causality: By pairing the drug molecule with a highly soluble, pharmaceutically acceptable co-former, the resulting co-crystal can exhibit a more favorable crystal lattice energy, leading to improved solubility and dissolution.
Protocol: Co-crystal Screening by Solvent Evaporation
This protocol describes a common method for screening potential co-formers.
Materials:
-
4,5-disubstituted imidazole
-
A library of potential co-formers (e.g., carboxylic acids, amides, phenols from the GRAS list)
-
A range of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate)
-
Small vials or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare stock solutions of your 4,5-disubstituted imidazole and each co-former in a suitable solvent.
-
In a vial or well of a 96-well plate, combine the imidazole and a co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1).
-
Vortex the mixture to ensure homogeneity.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the resulting solids for crystalline material.
-
Characterize the solids using Powder X-ray Diffraction (PXRD) to identify new crystalline phases, which indicate potential co-crystal formation. Differential Scanning Calorimetry (DSC) can also be used to look for new melting points.
Visualization of Co-crystal Formation:
Caption: Schematic of co-crystal formation.
Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous or crystalline carrier, often a water-soluble polymer.[11] This can lead to a significant increase in the dissolution rate and apparent solubility.
Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the particle size is effectively reduced to the molecular level, and the wettability of the drug is improved. Amorphous solid dispersions also have a higher thermodynamic energy state than their crystalline counterparts, which favors solubility.
Protocol: Solid Dispersion by Solvent Evaporation
Materials:
-
4,5-disubstituted imidazole
-
Water-soluble polymer (e.g., PVP K30, Soluplus®, HPMC)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve the 4,5-disubstituted imidazole and the polymer in the common solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Pulverize the solid dispersion and pass it through a sieve to obtain a uniform powder.
Characterization: Use PXRD to confirm the amorphous nature of the drug in the dispersion and DSC to identify the glass transition temperature.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule.[12]
Causality: The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble drug.
Protocol: Cyclodextrin Complexation by Kneading Method
Materials:
-
4,5-disubstituted imidazole
-
A suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-alcohol mixture (e.g., 1:1 v/v ethanol:water)
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of the water-alcohol mixture to form a paste.
-
Gradually add the 4,5-disubstituted imidazole to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid in an oven at a moderate temperature (e.g., 40-50 °C).
-
Pulverize the dried complex and sieve to obtain a fine powder.
Quantitative Analysis of Solubility Enhancement:
Phase solubility studies are performed to determine the stoichiometry of the complex and the stability constant, which provides a quantitative measure of the solubility enhancement.
Analytical Methods for Solubility Determination
Accurate determination of solubility is crucial for evaluating the success of any enhancement strategy. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[13][14][15]
Protocol: HPLC Method for Quantification
This is a general reverse-phase HPLC method that can be adapted for many 4,5-disubstituted imidazoles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific compound to achieve good peak shape and retention time.
Procedure:
-
Prepare a stock solution of your 4,5-disubstituted imidazole of known concentration in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For solubility measurement, equilibrate an excess amount of your compound in the desired solvent (e.g., water, buffer) using the shake-flask method.
-
After equilibration, filter the saturated solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute an aliquot of the clear filtrate with the mobile phase.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of your compound in the diluted sample from the calibration curve and calculate the original solubility.
References
- Current Trends on Solid Dispersions: Past, Present, and Future. PMC - NIH.
- Lofexidine (hydrochloride) (CAS Number: 21498-08-8) | Cayman Chemical.
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid.
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid.
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC - NIH.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
- Lofexidine Hydrochloride - LKT Labs.
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.
- Imidazole hydrochloride (I3386)
- Solubility Profile of Lofexidine-d4 Hydrochloride: A Technical Guide - Benchchem.
- Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid.
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.
- (PDF)
- Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega.
- Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH.
- 209229Orig1s000 - accessd
- Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC - NIH.
- Enhancement of Solubility and Dissolution Rate of Lumefantrine by Pharmaceutical Cocrystals.
- High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - Chemical Science (RSC Publishing).
- Pharmaceutical Salts Optimiz
- Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties - Scirp.org..
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC - NIH.
- synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium.
- Analytical Method Selection for Drug Product Dissolution Testing.
- Enhancement of solubility and dissolution rate of atorvastatin calcium by co-crystalliz
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1728-95-6 | Benchchem.
- Preparation and characterization of imidazole‐functionalized microspheres - ResearchG
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH.
- "Crashing out" a solid : r/chemistry - Reddit.
- Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide - Benchchem.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
- The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections - MDPI.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchG
- Development of new dissolution test and HPLC-RP method for anti-parasitic ornidazole co
- Compound 4,5-bis(3-methoxyphenyl) - 1H-imidazole.
- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchG
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- 270 questions with answers in IMIDAZOLES | Science topic - ResearchG
- Synthesis, spectral characterization and antimicrobial studies of novel imidazole deriv
- (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl)
- 4-[4,5-Bis(4-methoxyphenyl)
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - PubChem - NIH.
- 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)- | SIELC Technologies.4,5-bis(3-methoxyphenyl)- | SIELC Technologies.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid | Semantic Scholar [semanticscholar.org]
- 4. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
identifying and removing impurities in 5-methyl-4-phenyl-1H-imidazole
Introduction
Welcome to the technical support guide for 5-methyl-4-phenyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing and purifying this important heterocyclic scaffold. The synthesis of substituted imidazoles, while well-established, is often complicated by the formation of regioisomers and other byproducts that can be challenging to separate from the desired product. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify, remove, and prevent common impurities, ensuring the integrity of your downstream applications.
Part 1: Frequently Asked Questions - Impurity Identification
This section addresses the critical first step in any purification workflow: knowing what you are looking for. Accurate identification of impurities is paramount for selecting an effective purification strategy.
Q1: What are the most common impurities I should expect during the synthesis of this compound?
The impurity profile is intrinsically linked to the synthetic route employed. The most common method, the Debus-Radziszewski synthesis or a variation thereof, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] This multicomponent reaction, while efficient, can lead to several predictable impurities.
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Name | Source / Reason for Formation | Typical Analytical Signature |
| Regioisomer | 4-Methyl-5-phenyl-1H-imidazole | Non-regioselective cyclization during synthesis. Often forms in significant quantities and is the most challenging impurity to remove due to similar physical properties.[3] | Very close Rf value on TLC; distinct, but similar, retention times on HPLC; unique chemical shifts in ¹H and ¹³C NMR. |
| Starting Material | 1-Phenyl-1,2-propanedione | Incomplete reaction. | Can be identified by comparing with a standard of the starting material via TLC, HPLC, or GC-MS. |
| Starting Material | Ammonium Acetate / Ammonia | Excess reagent used in the reaction. | Highly polar; typically removed during aqueous workup. Can be detected by NMR if it persists. |
| Side Product | Lophine (2,4,5-Triphenylimidazole) | Self-condensation of benzaldehyde (if used as a precursor) or impurities in the starting materials.[4] | Higher molecular weight peak in MS; distinct aromatic proton pattern in ¹H NMR. |
| Side Product | Oxazole derivatives | Side reaction pathway, particularly under certain reaction conditions.[2] | Different fragmentation pattern in MS; characteristic NMR signals for the oxazole ring. |
Q2: How can I definitively distinguish between the desired this compound and its main regioisomer, 4-methyl-5-phenyl-1H-imidazole?
Distinguishing these two isomers is the most critical analytical challenge. Due to their similar polarity and molecular weight, simple methods like TLC are often insufficient for confirmation, though they may show two very poorly resolved spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and definitive method. The chemical environment of the methyl group and the C-H proton on the imidazole ring is different in each isomer due to the anisotropic effect of the adjacent phenyl ring.
-
In This compound , the methyl group at C5 is adjacent to the nitrogen, while the phenyl group is at C4.
-
In 4-methyl-5-phenyl-1H-imidazole , the positions are reversed. This leads to subtle but measurable differences in their respective ¹H and ¹³C NMR chemical shifts. For unambiguous assignment, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between the imidazole C-H proton and either the methyl protons or the ortho-protons of the phenyl ring.
-
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method can successfully resolve the two regioisomers.[5]
-
Recommendation: Use a high-resolution C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier like methanol or acetonitrile.[5] A shallow gradient elution is often necessary to achieve baseline separation. The difference in retention time arises from subtle differences in their hydrophobicity.
-
Q3: Which analytical techniques are best suited for routine purity assessment?
Choosing the right tool depends on the stage of your synthesis and the information you require.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Use | Advantages | Limitations |
| TLC | Reaction monitoring, quick purity check | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative, may not separate regioisomers.[6] |
| HPLC-UV/DAD | Quantitative purity analysis, separation of isomers | Highly sensitive, quantitative, excellent for resolving closely related compounds.[7][8] | Requires method development, more expensive than TLC. |
| GC-MS | Identification of volatile impurities and byproducts | Provides molecular weight information, excellent separation for volatile compounds.[3] | Not suitable for non-volatile compounds; derivatization may be required. |
| ¹H NMR | Structural confirmation, identification of all proton-containing species | Provides definitive structural information, can quantify molar ratios of isomers. | Lower sensitivity than HPLC/MS, requires a relatively pure sample for clear spectra. |
Part 2: Troubleshooting Guides for Purification
This section provides solutions to common problems encountered during the purification of this compound.
Q4: My crude product is a dark, oily mixture containing multiple spots on TLC. Where do I begin the purification process?
A complex crude mixture requires a systematic approach. The goal of the initial step is not to achieve perfect purity, but to perform a bulk separation of the desired product from grossly different impurities. The basicity of the imidazole ring is a key property to exploit.
Caption: General purification workflow for this compound.
Recommendation: Start with an acid-base extraction . This technique efficiently separates basic compounds (your imidazole product and its isomer) from non-basic starting materials and side products. See Protocol 2 for a detailed methodology. After the extraction, you will be left with an enriched mixture of the imidazole regioisomers, which is a much better starting point for chromatography.
Q5: I'm performing silica gel column chromatography, but my product is smearing badly down the column (peak tailing). What's causing this and how can I fix it?
This is the most common issue when purifying basic compounds on standard silica gel.[9]
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your imidazole can undergo strong, non-ideal acid-base interactions with these sites. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sctunisie.org [sctunisie.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Scale-Up Synthesis of 5-methyl-4-phenyl-1H-imidazole
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-methyl-4-phenyl-1H-imidazole. We will explore viable synthetic strategies, address common experimental challenges through a comprehensive troubleshooting guide, and answer frequently asked questions. Our focus is on providing practical, field-proven insights to ensure a successful, safe, and efficient scale-up campaign.
Part 1: Viable Strategies for Scale-Up Synthesis
The synthesis of substituted imidazoles is a well-established field, with several named reactions available. For the specific target, this compound, the most industrially relevant and scalable approach is a variation of the Debus-Radziszewski imidazole synthesis . This multicomponent reaction offers the significant advantage of converging readily available starting materials into the desired heterocyclic core, often in a one-pot procedure.[1][2]
The primary route involves the condensation of three key components:
-
A 1,2-dicarbonyl compound: 1-phenyl-1,2-propanedione . This precursor provides the C4-phenyl and C5-methyl backbone of the imidazole ring.
-
An aldehyde: Formaldehyde . This serves as the source for the C2 carbon of the imidazole ring.
-
An ammonia source: Ammonium acetate is typically preferred for scale-up as it is an easily handled solid that serves as both the ammonia source and a catalyst.
An alternative, though often lower-yielding, method involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenyl-1-propanone) with formamide at high temperatures.[3] However, the high temperatures and potential for side reactions make the multicomponent approach more attractive for large-scale production.
Recommended Scale-Up Workflow
The following diagram outlines the recommended process flow for the synthesis and purification of this compound.
Caption: Recommended workflow for scale-up synthesis.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question 1: My reaction has stalled, and HPLC analysis shows a significant amount of unreacted 1-phenyl-1,2-propanedione. What could be the cause?
-
Answer: This issue typically points to one of three root causes:
-
Insufficient Ammonia Source: On a large scale, the decomposition of ammonium acetate can be more significant, or localized concentration gradients can occur. Ensure that at least 3-4 molar equivalents of ammonium acetate are used. A slow, portion-wise addition during the reaction can sometimes help maintain a sufficient concentration of ammonia.
-
Water Content: While the reaction is often run in glacial acetic acid, excessive water from the formaldehyde source (typically a 37% aqueous solution) can hinder the condensation steps. If possible, use paraformaldehyde, which thermally depolymerizes in situ to formaldehyde, minimizing water content. If using an aqueous solution, ensure the amount does not exceed 10-15% of the total solvent volume.
-
Low Temperature: The reaction requires sufficient thermal energy to drive the multiple condensation and cyclization steps. Ensure the internal reaction temperature is maintained at a minimum of 80-90°C. On larger reactors, jacket temperature may not accurately reflect the internal temperature, so a calibrated internal probe is critical.
-
Question 2: The reaction mixture has turned into a dark, intractable tar, making work-up impossible. How can I prevent this?
-
Answer: Tar formation is a common problem in imidazole synthesis, often resulting from polymerization of intermediates or the product itself under harsh conditions.[4][5]
-
Temperature Control: The most critical parameter is strict temperature control. An uncontrolled exotherm can rapidly lead to polymerization. For scale-up, ensure the reactor has adequate cooling capacity. The initial heating phase should be gradual, and any exotherms should be carefully managed by adjusting the heating fluid.
-
Oxygen Exposure: While not always the primary cause, oxidation of intermediates can contribute to the formation of colored, polymeric impurities. Running the reaction under an inert atmosphere (e.g., nitrogen blanket) is a good manufacturing practice that can mitigate this issue.
-
Reaction Time: Prolonged heating after the reaction has reached completion can promote degradation. Establish the optimal reaction time through kinetic studies during process development and avoid unnecessarily long hold times at high temperatures. Monitor the reaction by HPLC and proceed to work-up promptly upon completion.
-
Question 3: My product yield is low after crystallization, and a significant amount of oily material remains in the mother liquor. How can I improve isolation?
-
Answer: This suggests either incomplete crystallization or the presence of impurities that are inhibiting crystal formation.
-
Solvent System Selection: The choice of crystallization solvent is paramount. A good system involves a solvent in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., toluene, ethyl acetate), and an anti-solvent in which the product is insoluble (e.g., heptane, hexane). Perform a solvent screen to identify the optimal system. A common procedure is to dissolve the crude product in a minimal amount of hot toluene and then slowly add heptane until turbidity is observed, followed by slow cooling.
-
Purity of Crude Material: Oily impurities can act as crystal growth inhibitors. Before crystallization, consider a "pre-purification" step. This could be a charcoal treatment of the solution to remove colored impurities or a silica gel plug filtration to remove highly polar baseline material.
-
Seeding: If crystallization is sluggish, adding a small number of seed crystals of the pure product to the supersaturated solution can induce nucleation and dramatically improve yield and crystal quality.
-
Question 4: I am observing a significant regioisomer impurity. How can it be formed and controlled?
-
Answer: While the reaction of 1-phenyl-1,2-propanedione should theoretically yield the 4-phenyl-5-methyl isomer, the formation of the 4-methyl-5-phenyl isomer is possible, though often minor. This would arise from the alternative condensation pathway. Control is best achieved by:
-
Kinetic vs. Thermodynamic Control: Running the reaction at the lower end of the effective temperature range (e.g., 80-90°C) can sometimes favor the formation of the desired thermodynamic product.
-
Purification: This is the most practical control method. The two isomers will likely have different polarity and solubility profiles. A carefully optimized crystallization procedure, as described in the previous point, is often sufficient to purge the minor isomer to acceptable levels (<0.5%). If not, column chromatography may be necessary for early-stage material, but this is not ideal for large-scale manufacturing.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What are the Critical Process Parameters (CPPs) for this synthesis? A: The key CPPs that must be tightly controlled during scale-up are:
-
Temperature: As discussed, this is the most critical parameter for controlling side reactions and preventing tar formation.
-
Reagent Stoichiometry: The molar ratio of ammonium acetate to the dicarbonyl is crucial for driving the reaction to completion.
-
Water Content: The amount of water in the reaction mixture can significantly impact reaction rate and yield.
-
Agitation Rate: Sufficient agitation is necessary to ensure homogeneity, especially in a large reactor, preventing localized "hot spots" or concentration gradients.
Q: Are there any "greener" or more modern alternatives to this batch synthesis? A: Yes. Continuous flow synthesis using microreactors is emerging as a powerful alternative for imidazole production.[4] This approach offers significant advantages, including:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise control of exotherms, drastically reducing the risk of tar formation.[6]
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time.
-
Increased Efficiency: Reactions often proceed much faster at higher temperatures that would be unsafe in a batch reactor, leading to higher throughput.[4]
Q: What are the primary safety hazards associated with the key reagents? A:
-
1-Phenyl-1,2-propanedione: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).
-
Acetic Acid (Glacial): Is corrosive and can cause severe skin and eye burns. It is also flammable. Work should be conducted in a well-ventilated area away from ignition sources.
-
Formaldehyde: Is a known carcinogen and sensitizer.[7] Strict engineering controls (e.g., fume hoods, closed-system transfers) are required to minimize exposure.
Q: What analytical techniques are recommended for reaction monitoring and final product QC? A:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.
-
Final Product Quality Control (QC):
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity: Assessed by HPLC (typically >99%).
-
Physical Properties: Melting point and appearance.
-
Residual Solvents: Gas Chromatography (GC) to ensure solvents from the work-up and crystallization are below acceptable limits.
-
Experimental Protocol: Gram-Scale Example
This protocol provides a starting point for process development. For scale-up, all quantities should be adjusted proportionally, and a thorough safety review must be conducted.
Materials:
-
1-Phenyl-1,2-propanedione (14.8 g, 100 mmol)
-
Ammonium Acetate (30.8 g, 400 mmol)
-
Formaldehyde (37 wt.% in H₂O, 8.1 mL, 110 mmol)
-
Glacial Acetic Acid (100 mL)
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 1-phenyl-1,2-propanedione, ammonium acetate, and glacial acetic acid.
-
Begin stirring to form a slurry. Slowly add the formaldehyde solution over 5 minutes.
-
Heat the mixture to an internal temperature of 90-95°C and hold for 4-6 hours.
-
Monitor the reaction by HPLC for the consumption of 1-phenyl-1,2-propanedione.
-
Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.
-
Adjust the pH to 8-9 using a 50% aqueous sodium hydroxide solution while keeping the temperature below 25°C with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid or oil.
-
Purify the crude material by recrystallization (e.g., from a toluene/heptane solvent system) to afford this compound as a white to off-white solid.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]
-
ResearchGate. Strategies for the synthesis of imidazole‐4(2H)‐ones. [Link]
-
ACS Publications. An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. [Link]
-
RSC Publishing. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
PMC. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
ResearchGate. Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. [Link]
- Google Patents.
-
ResearchGate. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
ResearchGate. Problem with to synthesis of imidazole? [Link]
Sources
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- 2. scribd.com [scribd.com]
- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Common Impurities in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in imidazole synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical and purification protocols to ensure the integrity and purity of your synthesized imidazole derivatives.
Section 1: Understanding the Landscape of Imidazole Impurities
The synthesis of the imidazole core, a privileged scaffold in medicinal chemistry, can be deceptively complex.[1][2] The chosen synthetic route significantly influences the impurity profile of the crude product. Understanding the origin and nature of these impurities is the first step toward effective control and removal.
Common Classes of Impurities
Impurities in imidazole synthesis can be broadly categorized as follows:
-
Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors such as aldehydes, dicarbonyl compounds (e.g., glyoxal), ammonia, or primary amines.[3][4]
-
Isomeric Byproducts: Depending on the substitution pattern of the reactants, the formation of constitutional isomers is a common challenge. For instance, in the synthesis of substituted imidazoles, different ring closure positions can lead to isomeric products.[3]
-
Over-reaction Products: Side reactions can lead to the formation of more complex structures, such as bis-imidazole species or products from further substitution on the imidazole ring.[3]
-
Side-Reaction Products: The reactants can engage in alternative reaction pathways. For example, the reaction of aromatic diamines with glyoxal can sometimes yield quinoxaline derivatives as byproducts.[3]
-
Degradation Products: Imidazole and its derivatives can be susceptible to degradation under certain conditions, such as oxidation or photodegradation, leading to a variety of impurities.[5][6]
-
Reagent- and Solvent-Related Impurities: Impurities originating from the reagents (e.g., heavy metals) or solvents (e.g., residual solvents) can also be present in the final product.
Impurity Formation Pathways
The following diagram illustrates a generalized pathway for the formation of common impurities in the Debus-Radziszewski imidazole synthesis, a widely used method.[4][7][8]
Caption: Impurity formation in Debus-Radziszewski synthesis.
Section 2: Troubleshooting Guides (Question & Answer Format)
This section directly addresses specific issues you might encounter during your experiments.
Purification by Recrystallization
Q1: I'm trying to recrystallize my crude imidazole derivative, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid before it has a chance to crystallize. This is often due to the presence of significant impurities that depress the melting point of your compound or using a solvent in which your compound is too soluble at high temperatures.[9]
Here are several strategies to address this:
-
Increase Solvent Volume: You may not have enough solvent to fully dissolve the compound at the boiling point. Add a small amount of additional hot solvent to ensure everything is in solution and not just melting.[9]
-
Slow Down the Cooling Process: Rapid cooling favors oil formation. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[9]
-
Change the Solvent System: The chosen solvent may be too good a solvent for your compound. If you are using a single solvent, try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.[9]
-
Charcoal Treatment: Colored impurities can sometimes contribute to oiling out. A hot filtration step with activated charcoal can help remove these.[9]
Q2: My solution is supersaturated, but no crystals are forming even after cooling. How can I induce crystallization?
A2: A supersaturated solution may have a kinetic barrier to nucleation.[9] You can overcome this using the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.[9]
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Purification by Column Chromatography
Q1: My imidazole derivative is showing significant tailing on the silica gel column. How can I improve the peak shape?
A1: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[10]
Here's how to mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.1-1%) or pyridine, into your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and improving the peak shape.[10]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is generally more suitable for the purification of basic compounds and can significantly reduce tailing.[10]
Q2: My purification yield is very low after column chromatography. What are the possible reasons?
A2: Low recovery from column chromatography can be due to several factors:
-
Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel. Try using a more polar mobile phase, such as a gradient of dichloromethane/methanol.
-
Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading you to believe you have a lower yield of the pure compound. Analyze your fractions by other methods like NMR or mass spectrometry to confirm purity.
-
Improper Sample Loading: Overloading the column or using an inappropriate solvent to dissolve the sample for loading can lead to broad bands and poor separation, resulting in mixed fractions and lower yields of the pure compound. Consider dry loading your sample by adsorbing it onto a small amount of silica gel before adding it to the column.[10]
General Purity Issues
Q1: My NMR spectrum shows more than one set of peaks for my imidazole product, suggesting an isomeric mixture. How can I separate the isomers?
A1: Separating isomers can be challenging but is often achievable:
-
Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, you may be able to separate them through careful, repeated recrystallization.
-
Preparative HPLC or Flash Chromatography: These techniques often provide the necessary resolution to separate isomers. You may need to screen different solvent systems and stationary phases to find the optimal conditions. For HPLC, both reversed-phase (e.g., C18 column) and normal-phase chromatography can be effective.[10][11]
Q2: I suspect I have unreacted starting materials in my crude product. What's the best way to remove them?
A2: The method for removing unreacted starting materials depends on their properties relative to your product:
-
Acid-Base Extraction: If your product is a neutral N-substituted imidazole and the unreacted starting material is a basic imidazole, you can dissolve the crude mixture in an organic solvent and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic starting material will be protonated and move into the aqueous layer, while your neutral product remains in the organic layer.[10]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[10]
-
Recrystallization: If the starting materials have significantly different solubilities from your product, recrystallization can be an effective purification method.[9]
Section 3: Analytical and Purification Protocols
Analytical Workflow for Purity Assessment
The following diagram outlines a typical workflow for assessing the purity of a synthesized imidazole derivative.
Caption: Workflow for imidazole purity analysis.
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be used.
-
If the compound is very polar, a dichloromethane/methanol system may be more appropriate.
-
If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.
-
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like isopropanol/n-hexane) and heat to boiling.[9]
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[9]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to a constant weight.
-
Protocol 3: HPLC Method for Purity Analysis
This is a general reversed-phase HPLC method that can be adapted for many imidazole derivatives.[11][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Imidazoles typically have a UV absorbance around 210-230 nm. The optimal wavelength should be determined experimentally.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the imidazole sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1.0 mg/mL.
Section 4: Data Summary Tables
Common Impurities and Recommended Control Strategies
| Impurity Type | Common Origin | Recommended Analytical Technique | Recommended Purification Method |
| Unreacted Aldehyde | Debus-Radziszewski Synthesis | GC-MS, NMR | Column Chromatography, Recrystallization |
| Unreacted Glyoxal | Debus-Radziszewski Synthesis | HPLC, NMR | Aqueous Wash, Column Chromatography |
| Isomeric Products | Substituted Reactants | HPLC, NMR | Preparative HPLC, Fractional Recrystallization |
| Over-iodinated Species | Iodination Reactions | HPLC, Mass Spectrometry | Recrystallization[9] |
| Quinoxaline Byproducts | Reaction with Aromatic Diamines | LC-MS, NMR | Column Chromatography[3] |
| Oxidative Degradants | Air/Oxidant Exposure | LC-MS | Recrystallization, Column Chromatography[5][6] |
Comparison of Purification Techniques
| Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 50-85% | Excellent for final polishing; scalable.[10] | Requires a suitable solvent; can have lower yields.[10] |
| Column Chromatography | >95% | 60-90% | Good for complex mixtures; versatile.[10] | Can be time-consuming and solvent-intensive.[10] |
| Acid-Base Extraction | Variable | 70-95% | Good for removing basic/acidic impurities. | Only applicable if impurities and product have different acid/base properties. |
References
-
Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
How can I remove imidazole from a protein sample?. QIAGEN. Available at: [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Convenient and Improved One Pot Synthesis of Imidazole. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
- Affinity purification methods involving imidazole elution. Google Patents.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. Available at: [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Available at: [Link]
-
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
validation of the therapeutic effects of 5-methyl-4-phenyl-1H-imidazole
An Objective Guide to the Preclinical Validation of 5-methyl-4-phenyl-1H-imidazole as a Novel Anti-Inflammatory Agent
A Senior Application Scientist's Guide for Drug Development Professionals
This document provides a comprehensive, technically-grounded framework for the preclinical validation of this compound, a novel small molecule candidate. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and rigorous evaluation. Our objective is to compare its potential efficacy against established benchmarks, providing the data-driven insights necessary for go/no-go decisions in a drug development pipeline.
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products like histidine and FDA-approved drugs.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic activities, including anti-cancer, antimicrobial, and, most notably for our purposes, anti-inflammatory effects.[2][4][5][6]
This compound belongs to this promising class. While specific data on this exact molecule is nascent, its structural relatives have shown significant potential, primarily through the modulation of key inflammatory signaling pathways. This guide, therefore, establishes a logical, evidence-based workflow to systematically validate its therapeutic hypothesis as an anti-inflammatory agent.
Proposed Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway
A significant body of research has identified the p38 mitogen-activated protein (MAP) kinase as a primary target for anti-inflammatory imidazole derivatives.[7][8][9][10] This kinase plays a pivotal role in the inflammatory cascade by regulating the biosynthesis of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7][10] Many imidazole-based inhibitors function as competitive antagonists at the ATP-binding site of the p38α MAP kinase.[7][10]
Our initial hypothesis is that this compound exerts its anti-inflammatory effects through the inhibition of this pathway. The validation workflow is designed to test this hypothesis directly.
Caption: The p38 MAP Kinase signaling cascade in inflammation.
A Step-by-Step Framework for Therapeutic Validation
To build a compelling case for this compound, a multi-tiered validation approach is required, moving from direct target engagement to cellular function and finally to a whole-organism model.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
-
Expertise & Causality: This is the foundational biochemical assay. Its purpose is to confirm direct, specific binding and inhibition of the hypothesized molecular target, p38α kinase. A positive result here validates the core mechanistic hypothesis before investing in more complex cellular or animal models. We compare against a known, potent p38 inhibitor to benchmark performance.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human p38α enzyme, a fluorescently-labeled ATP analog, and the kinase substrate (e.g., MAPKAPK2).
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate. Include a vehicle control (DMSO) and a positive control, SB203580 (Adezmapimod), a well-characterized p38 inhibitor.[9]
-
Enzyme Incubation: Add p38α enzyme to the wells and incubate for 15 minutes to allow for compound binding.
-
Reaction Initiation: Add the ATP analog and substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Read the plate on a fluorescence polarization reader. High kinase activity results in low polarization, while inhibition results in high polarization.
-
Data Analysis: Convert fluorescence polarization values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro p38α MAP Kinase inhibition assay.
Protocol 2: Cellular Anti-Inflammatory Activity Assay
-
Expertise & Causality: This assay bridges the gap between biochemical activity and biological function. We use lipopolysaccharide (LPS), a potent inflammatory stimulus, to induce cytokine production in immune cells (macrophages). This tests whether the compound's target inhibition translates into a meaningful anti-inflammatory effect in a cellular context. A mandatory cytotoxicity assay ensures that any observed effect is genuinely anti-inflammatory and not a result of cell death.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with a dose range of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Trustworthiness Check (Cytotoxicity): To the remaining cells in the plate, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. A decrease in absorbance indicates cytotoxicity.
-
Data Analysis: Normalize TNF-α levels to the vehicle control and plot against compound concentration to determine the EC50. Compare these results with the cytotoxicity data.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
-
Expertise & Causality: This is a standard and well-accepted acute inflammation model to assess the in vivo efficacy of a potential anti-inflammatory drug.[11][12] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema). A compound's ability to reduce this swelling provides crucial evidence of its potential therapeutic effect in a complex biological system. We use Indomethacin, a classic NSAID, as a benchmark for in vivo efficacy.[5]
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats for one week prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the compounds orally (p.o.) one hour before the inflammatory insult.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammatory Insult: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Caption: Timeline for the in vivo carrageenan-induced paw edema experiment.
Data Summary and Comparative Analysis
To effectively evaluate this compound, the data from these experiments must be collated and compared against the established controls. The following table illustrates the type of data generated and how it facilitates a comparative assessment.
Table 1: Comparative Performance of this compound
| Assay | Parameter | This compound | SB203580 (Control) | Indomethacin (Control) |
| p38α Kinase Assay | IC50 | e.g., 450 nM | e.g., 220 nM[8] | N/A |
| Cellular TNF-α Release | EC50 | e.g., 1.2 µM | e.g., 0.8 µM | e.g., 25 µM |
| Cellular Viability | CC50 | e.g., > 50 µM | > 50 µM | > 100 µM |
| Paw Edema (3 hr) | % Inhibition @ 30 mg/kg | e.g., 45% | N/A | e.g., 55%[5] |
Note: Data for the topic compound is hypothetical and serves as an example for interpretation.
Interpretation: A successful candidate would exhibit a potent IC50 in the biochemical assay, a corresponding potent EC50 in the cellular assay, a high CC50 (indicating a good therapeutic window), and significant inhibition of paw edema in the in vivo model, ideally comparable to or better than the standard of care.
Conclusion: A Pathway to Confident Drug Development
This guide outlines a logical, multi-tiered strategy for the validation of this compound. By integrating direct target engagement assays, functional cellular screens with built-in toxicity checks, and a whole-organism efficacy model, this framework provides the robust, cross-validated data required for confident decision-making. Positive results across this cascade would strongly support the advancement of this compound into more comprehensive preclinical studies, including pharmacokinetics, toxicology, and chronic disease models.
References
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Oriental Journal of Chemistry. Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]
-
PubMed. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. [Link]
-
MDPI. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]
-
Bentham Science. Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]
-
ACS Omega. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]
-
ResearchGate. Imidazole-based p38 MAP kinase inhibitors. [Link]
-
PubMed. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. [Link]
-
NIH National Center for Biotechnology Information. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]
-
International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]
-
NIH National Center for Biotechnology Information. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and therapeutic potential of imidazole containing compounds. [Link]
-
Scientific Research Publishing. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [https://www.scirp.org/html/2-2 medicinalchemistry_2021062916132178.htm]([Link] medicinalchemistry_2021062916132178.htm)
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
NIH National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
-
Research Journal of Pharmacy and Technology. Divers Pharmacological Significance of Imidazole Derivatives- A Review. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-4-Phenyl-1H-Imidazole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-4-phenyl-1H-imidazole analogs. This versatile scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets, including kinases and ion exchangers. This document synthesizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes critical biological pathways and workflows to guide future drug discovery efforts.
Core Directive: Understanding the this compound Scaffold
The this compound core provides a rigid and synthetically accessible framework with three primary points for diversification: the N-1 position of the imidazole ring, the phenyl ring at the C-4 position, and the methyl group at the C-5 position, although modifications at the C-2 position are also common. The strategic placement of substituents at these positions allows for the fine-tuning of physicochemical properties and biological activity, enabling the optimization of lead compounds against specific targets. This guide will explore the impact of these modifications on the inhibitory activity against two key targets: p38 MAP Kinase and the Na+/H+ Exchanger-1 (NHE-1).
Scientific Integrity & Logic: A Deep Dive into SAR
Expertise & Experience: Causality Behind Experimental Choices
The selection of p38 MAP kinase and NHE-1 as primary targets for this guide is driven by the significant therapeutic potential of their inhibitors in treating inflammatory diseases, ischemia-reperfusion injury, and oncology. The this compound scaffold has been extensively explored for p38 MAP kinase inhibition, building upon the foundational discovery of pyridinylimidazole-based inhibitors. For NHE-1, this scaffold offers a novel chemotype with the potential for improved selectivity and pharmacokinetic profiles over existing inhibitors.
Trustworthiness: Self-Validating Protocols
The experimental data presented herein is supported by detailed protocols for key biological assays. These protocols are designed to be self-validating, with the inclusion of appropriate positive and negative controls, ensuring the reliability and reproducibility of the findings.
p38 MAP Kinase Inhibitors: Taming the Inflammatory Response
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for the development of anti-inflammatory drugs. A number of imidazole-based compounds have been developed as competitive inhibitors at the ATP-binding site of p38α MAP kinase.
Structure-Activity Relationship (SAR) Insights
The SAR for 4-phenyl-imidazole based p38α MAP kinase inhibitors is well-established. The 4-fluorophenyl group is a common feature, occupying a hydrophobic pocket in the ATP-binding site. The imidazole core acts as a central scaffold, with the N-1 and C-5 positions being key points for interaction with the hinge region of the kinase. While specific data for this compound analogs is part of a broader class, the following SAR trends can be extrapolated and have been observed in closely related series.
-
Phenyl Ring (C4-position): A 4-fluorophenyl group is often optimal for potent inhibition. Other substitutions on the phenyl ring generally lead to a decrease in activity.
-
Imidazole Core: The imidazole nitrogen atoms are crucial for hydrogen bonding interactions with the kinase hinge region.
-
N1-Substitution: Substitution at the N-1 position of the imidazole ring is well-tolerated and can be used to modulate solubility and pharmacokinetic properties.
-
C2-Substitution: Introduction of various groups at the C-2 position can enhance potency and selectivity.
-
C5-Substitution: A methyl group at the C-5 position is present in some potent inhibitors. Further substitution at this position can influence selectivity. For example, replacing the methyl group with a pyrimidine ring can improve both inhibitory activity and selectivity for p38 over other kinases.[1]
Comparative Inhibitory Activity of Imidazole-Based p38α MAP Kinase Inhibitors
| Compound/Analog Class | C4-Substituent | C5-Substituent | N1-Substituent | C2-Substituent | p38α IC50 (nM) | Reference |
| SB203580 (Reference) | 4-Fluorophenyl | 4-Pyridyl | H | 4-Methylsulfinylphenyl | 48 | [2] |
| Pyrimidine Analog | 4-Fluorophenyl | Pyrimidine | H | Varies | 96 - 250 | |
| Pyridine Analog | 4-Fluorophenyl | Pyridine | H | Varies | 89 (for CK1δ) | |
| N-substituted amides | 4-(Trifluoromethyl) | H | Acetic acid derivative | Amide derivatives | 403.57 | [3][4] |
Note: Data is compiled from various sources and may not be directly comparable due to different assay conditions.
Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a non-radioactive, immunoprecipitation-based assay to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase.
Materials:
-
Cell lysate from stimulated cells (e.g., UV-treated NIH-3T3 cells)
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein (substrate)
-
ATP
-
Kinase Assay Buffer
-
SDS sample buffer
-
Phospho-ATF-2 (Thr71) Antibody for Western blotting
-
Test compounds dissolved in DMSO
Procedure:
-
Immunoprecipitation of Active p38 MAPK:
-
Incubate cell lysates with immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to capture the activated kinase.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer.
-
Add the ATF-2 substrate and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubate for 30 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylation of ATF-2 at Thr71 by Western blotting using a phospho-specific antibody.[5]
-
-
Data Analysis:
-
Quantify the band intensities and calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered signaling cascade activated by cellular stressors and inflammatory cytokines.[3][6]
Caption: p38 MAP Kinase Signaling Pathway.
Na+/H+ Exchanger-1 (NHE-1) Inhibitors: A Cardioprotective Strategy
The sodium-hydrogen exchanger-1 (NHE-1) is a ubiquitously expressed membrane protein involved in intracellular pH regulation. Its inhibition is a promising therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury.
Structure-Activity Relationship (SAR) Insights
A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs have been identified as potent and selective NHE-1 inhibitors.
-
Pyrimidine Ring (C4-position of imidazole-piperidine): The pyrimidine ring is a key feature of these inhibitors.
-
Aryl Group (C5-position of pyrimidine): Substitutions on this aryl group significantly impact potency. A 3-methyl-4-fluoro substitution on the phenyl ring was found to be optimal, yielding a highly potent inhibitor.[7]
-
Imidazole-Piperidine Moiety: The 4-(5-methyl-1H-imidazol-4-yl)piperidine moiety is crucial for activity.
Comparative Inhibitory Activity of NHE-1 Inhibitors
| Compound | Aryl Group at Pyrimidine C5 | NHE-1 IC50 (µM) | NHE-2/NHE-1 Selectivity | Reference |
| 9t | 3-Methyl-4-fluorophenyl | 0.0065 | 1400 | [7] |
| Other Analogs | Varies | Varies | Varies | [7] |
Experimental Protocol: NHE-1 Inhibition Assay
This protocol outlines a method to measure NHE-1 inhibitory activity by monitoring intracellular pH (pHi) recovery in cells.
Materials:
-
Cells expressing NHE-1 (e.g., ocular nonpigmented ciliary epithelial cells)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
NH4Cl
-
Sodium-free buffer
-
Sodium-containing buffer
-
Test compounds dissolved in DMSO
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading:
-
Load cells with the pH-sensitive dye BCECF-AM.
-
-
Acidification:
-
Induce intracellular acidification by pre-pulsing the cells with a weak base like NH4Cl, followed by its removal and incubation in a sodium-free buffer.
-
-
pHi Recovery:
-
Initiate pHi recovery by reintroducing a sodium-containing buffer.
-
Monitor the change in fluorescence over time, which corresponds to the change in pHi.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with the test compound at various concentrations before initiating pHi recovery.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition of the recovery rate against the logarithm of the compound concentration.[8]
-
Visualization of Experimental Workflow
Caption: Generalized workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable template for the design of potent and selective inhibitors of p38 MAP kinase and NHE-1. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved therapeutic potential. Future research should focus on further optimization of the pharmacokinetic properties of these compounds and their evaluation in relevant in vivo models of disease. The detailed experimental protocols provided herein will facilitate the standardized evaluation of new chemical entities, accelerating the drug discovery process.
References
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Signal Transduction of the CB1 Cannabinoid Receptor. Journal of Molecular Endocrinology. [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
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Cannabinoid receptor signaling. PubMed. [Link]
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Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]
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Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry. [Link]
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The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... ResearchGate. [Link]
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New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health. [Link]
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Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed. [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
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New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]
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Synthesis and activity of 4,5-diarylimidazoles as human CB1 receptor inverse agonists. ResearchGate. [Link]
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SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. IJCRT.org. [Link]
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Synthesis and activity of 4,5-diarylimidazoles as human CB1 receptor inverse agonists. Digital Science. [Link]
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(PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. ResearchGate. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.. SciSpace. [Link]
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The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.. ResearchGate. [Link]
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Imidazole Derivative As a Novel Translation Inhibitor. PubMed Central. [Link]
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TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]
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(PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. [Link]
-
Inhibition of NHE-1 Na+/H+ exchanger by natriuretic peptides in ocular nonpigmented ciliary epithelium. PubMed. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
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Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. PubMed. [Link]
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A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology. PubMed. [Link]
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Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PubMed Central. [Link]
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Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]
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A Comparative Analysis of Synthetic Routes to 5-Methyl-4-Phenyl-1H-imidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of specifically substituted imidazole scaffolds is a critical task. 5-methyl-4-phenyl-1H-imidazole, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and drawbacks. This guide provides a detailed comparative analysis of the most prominent synthetic strategies, offering experimental insights to inform the selection of the most suitable method for your research needs.
The imidazole nucleus is a privileged structure in a vast array of biologically active compounds. The specific substitution pattern of this compound imparts unique physicochemical properties, making its efficient and scalable synthesis a topic of significant interest. This guide will delve into the mechanistic underpinnings and practical considerations of key synthetic methodologies, including the classical Radziszewski and Bredereck reactions, as well as modern catalytic and microwave-assisted approaches.
At a Glance: Comparison of Synthetic Routes
| Parameter | Radziszewski Reaction | Bredereck Reaction | Catalytic & Microwave-Assisted Methods |
| Starting Materials | 1-Phenyl-1,2-propanedione, Aldehyde (e.g., Formaldehyde), Ammonia Source | α-Hydroxyketone (Acyloin), Formamide | Varies (e.g., Benzil, Aldehydes, Amines) |
| Key Reactions | Multi-component condensation | Condensation and cyclization | Catalytic condensation, Microwave-enhanced reaction rates |
| Typical Yield | Moderate to High | Moderate | Generally High to Excellent |
| Reaction Time | Several hours to overnight | Several hours | Minutes to a few hours |
| Reaction Conditions | Often requires elevated temperatures | High temperatures (150-180 °C) | Can be milder; solvent-free options available |
| Advantages | One-pot, good atom economy, readily available starting materials | Utilizes α-hydroxyketones | Rapid synthesis, high yields, often greener conditions |
| Disadvantages | Can result in mixtures of regioisomers with unsymmetrical diketones, sometimes harsh conditions | High temperatures, potential for side reactions | Requires specific catalysts or microwave equipment |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of the primary synthetic routes to this compound, complete with mechanistic diagrams and experimental protocols.
The Radziszewski Reaction: A Classic Multi-Component Approach
The Debus-Radziszewski imidazole synthesis is a cornerstone of imidazole chemistry, involving the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] For the synthesis of this compound, the logical choice of dicarbonyl is 1-phenyl-1,2-propanedione. The aldehyde component would ideally be formaldehyde to yield an unsubstituted C2 position, and the ammonia source is typically ammonium acetate.
Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl and ammonia.[1] This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to form the imidazole ring. The use of ammonium acetate is advantageous as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps. Glacial acetic acid is a common solvent as it facilitates the necessary proton transfers throughout the mechanism.[3]
Experimental Protocol (Radziszewski Synthesis):
-
In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1,2-propanedione (1 mmol), an aldehyde (e.g., aqueous formaldehyde, 1.1 mmol), and ammonium acetate (2.5 mmol).
-
Add glacial acetic acid (5-10 mL) as the solvent.
-
Heat the reaction mixture to reflux (typically 100-120 °C) with stirring for 1-2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Diagram of the Radziszewski Reaction Workflow:
Caption: Simplified mechanism of the Bredereck synthesis.
Modern Approaches: Catalytic and Microwave-Assisted Syntheses
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for imidazole synthesis. These often involve the use of catalysts and/or microwave irradiation to accelerate reaction rates and improve yields. [5][6] Causality Behind Experimental Choices: Catalysts, such as Lewis acids or solid-supported acids, can activate the carbonyl groups of the reactants, facilitating the condensation steps of the Radziszewski-type reaction under milder conditions. [7]Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes. [6]Solvent-free conditions are often employed in these methods, further enhancing their "green" credentials. [8] Experimental Protocol (Microwave-Assisted Synthesis):
-
In a microwave reaction vial, place benzil (as a precursor to the dicarbonyl, 1 mmol), an appropriate aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalyst (e.g., a catalytic amount of an acidic ionic liquid or a solid acid). [5]2. Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes). [5]4. After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst if it is heterogeneous.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Diagram of the Microwave-Assisted Workflow:
Caption: General workflow for microwave-assisted imidazole synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective methods. The classical Radziszewski and Bredereck reactions provide reliable, albeit sometimes harsh, routes to this important scaffold. For researchers seeking faster and more environmentally benign alternatives, modern catalytic and microwave-assisted protocols offer significant advantages in terms of reaction time and yield.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and tolerance for particular reaction conditions. As the demand for efficient and sustainable chemical syntheses grows, it is anticipated that further advancements in catalytic systems and flow chemistry will continue to refine and improve the synthesis of this compound and other valuable heterocyclic compounds.
References
- BenchChem. (n.d.). Reproducibility of 4,5-Dibromo-2-phenyl-1H-imidazole Synthesis: A Comparative Guide. Retrieved from a relevant BenchChem technical document.
- A novel and an efficient catalyst for one-pot synthesis of 2,4,5- trisubstituted imidazoles by using microwave irradiation. (n.d.).
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Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC.
- Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- Green Synthesis of 2-(Substituted Phenyl)
- Radziszewskis Imidazole Synthesis. (n.d.).
- Bredereck-Synthese. (n.d.). In Wikipedia. Retrieved from the German Wikipedia page for Bredereck synthesis.
- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (n.d.).
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
- MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (2023). JETIR.
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Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2021). Open Journal of Medicinal Chemistry, 11, 17-26. Available at: [Link]
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). ResearchGate. Available at: [Link]
- Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. (2024). RSC Advances.
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate.
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare.
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Available at: [Link]
- One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.).
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega.
- Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... (n.d.). ResearchGate.
- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (n.d.). PMC.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). NIH.
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A Comparative Guide to the Spectroscopic Interpretation of 5-methyl-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Predicted Spectroscopic Data
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The tautomeric nature of N-unsubstituted imidazoles means that 5-methyl-4-phenyl-1H-imidazole is in equilibrium with 4-methyl-5-phenyl-1H-imidazole. For the purpose of this guide, we will consider the named tautomer, while acknowledging that the observed spectra would represent a time-averaged state in solution.
Diagram of this compound with Atom Numbering
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theory and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | ~12.0 | broad singlet | 1H |
| H-2 | ~7.8 | singlet | 1H |
| Phenyl-H (ortho) | ~7.5 | doublet | 2H |
| Phenyl-H (meta) | ~7.3 | triplet | 2H |
| Phenyl-H (para) | ~7.1 | triplet | 1H |
| Methyl-H (C6) | ~2.3 | singlet | 3H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~135 |
| C-4 | ~128 |
| C-5 | ~125 |
| C-6 (Methyl) | ~14 |
| C-7 (Phenyl ipso) | ~134 |
| C-8/12 (Phenyl ortho) | ~128 |
| C-9/11 (Phenyl meta) | ~129 |
| C-10 (Phenyl para) | ~126 |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Spectroscopic Method | Feature | Predicted Value |
|---|---|---|
| IR Spectroscopy | N-H stretch | 3100-3300 cm⁻¹ (broad) |
| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | 2850-2960 cm⁻¹ | |
| C=N stretch | 1580-1620 cm⁻¹ | |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 158.08 |
| | Key Fragments | m/z 157, 130, 103, 77 |
Detailed Spectroscopic Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to provide clear signals for each unique proton in the molecule.
-
N-H Proton: The N-H proton of the imidazole ring is expected to be a broad singlet in the downfield region, around 12.0 ppm, due to hydrogen bonding and proton exchange.
-
Imidazole Ring Proton (H-2): The H-2 proton is the sole proton on the imidazole ring and is expected to appear as a sharp singlet around 7.8 ppm. Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
-
Phenyl Group Protons: The protons on the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (adjacent to the imidazole ring) are expected to be the most downfield of the phenyl protons (~7.5 ppm) due to the anisotropic effect of the imidazole ring. The meta-protons (~7.3 ppm) and the para-proton (~7.1 ppm) will appear further upfield.
-
Methyl Group Protons: The protons of the methyl group attached to C-5 are expected to appear as a singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Imidazole Ring Carbons: The C-2 carbon, situated between two nitrogen atoms, will be the most deshielded of the imidazole carbons, appearing around 135 ppm. The C-4 and C-5 carbons, being part of a double bond and attached to the phenyl and methyl groups respectively, will have chemical shifts in the aromatic region, predicted around 128 ppm and 125 ppm.
-
Phenyl Group Carbons: The ipso-carbon (C-7), directly attached to the imidazole ring, is predicted to be around 134 ppm. The other phenyl carbons will appear in the typical aromatic range of 126-129 ppm.
-
Methyl Carbon: The methyl carbon (C-6) will be the most upfield signal, expected around 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
N-H Stretch: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group will be observed between 2850-2960 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will result in a series of sharp bands in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of approximately 158.08, corresponding to the molecular formula C₁₀H₁₀N₂.
-
Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of a hydrogen atom to give a stable cation at m/z 157, and cleavage of the phenyl or methyl groups.
Comparative Analysis with Structurally Related Imidazoles
To ground our predictions, we can compare them with the experimental data of similar compounds. This comparison highlights the influence of substituent placement on the spectroscopic properties.
Table 4: Comparison of ¹H NMR Data (δ, ppm in DMSO-d₆)
| Compound | H-2 | Phenyl-H | Methyl-H | Imidazole-H (other) | Reference |
| This compound (Predicted) | ~7.8 | 7.1-7.5 | ~2.3 | - | - |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | - | 7.23-7.81 | - | 12.64 (N-H) | [1] |
| 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | - | 7.22-7.98 | 2.35 | 12.60 (N-H) | [2] |
| 4-(3-Fluorophenyl)-1H-imidazole | 7.68 | 6.87-7.51 | - | 10.06 (N-H) | [3] |
This comparison reveals that the chemical shifts of the imidazole and phenyl protons are sensitive to the substitution pattern. For instance, the presence of electron-withdrawing or -donating groups on the phenyl ring, or its position on the imidazole core, will alter the electronic environment and thus the chemical shifts.
Diagram of Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of a novel compound.
Standard Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the spectroscopic data for this compound. By grounding these predictions in established spectroscopic principles and comparing them with data from structurally related compounds, we have constructed a reliable spectral profile. This approach serves as a valuable tool for researchers in the process of synthesizing and characterizing this and similar imidazole derivatives, underscoring the power of comparative analysis in spectroscopic elucidation.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for 'trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic...'.
- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- Hou, X., et al. (2017). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
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methods for confirming the crystal structure of substituted imidazoles
A Senior Application Scientist's Guide to Confirming the Crystal Structure of Substituted Imidazoles
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for substituted imidazoles, a class of heterocyclic compounds with broad applications in medicinal chemistry due to their diverse biological activities.[1][2][3] An unambiguous crystal structure confirmation is the gold standard for establishing structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property protection.
This guide provides an in-depth comparison of the primary analytical techniques for elucidating the crystal structure of substituted imidazoles. We will delve into the "why" behind experimental choices, offering field-proven insights to navigate the complexities of structural confirmation.
The Central Challenge: From Powder to Precise 3D Arrangement
A synthesized substituted imidazole is typically first obtained as a powder. While techniques like melting point and elemental analysis can confirm purity and elemental composition, they provide no information about the spatial arrangement of atoms. The core challenge lies in transitioning from this bulk material to a definitive, high-resolution crystal structure. This guide will focus on the three most powerful techniques for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Powder X-ray Diffraction (PXRD).
Method 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Gold Standard
SC-XRD is the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound.[1][4][5][6] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail.[6]
The "Why" Behind SC-XRD's Power
The fundamental principle of SC-XRD lies in the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[6][7][8] When a focused beam of X-rays interacts with the crystal, the electrons of the atoms scatter the X-rays in a predictable pattern.[9][10] This diffraction pattern is a direct consequence of the crystal's internal structure.[5] By analyzing the positions and intensities of the diffracted beams, we can mathematically reconstruct the electron density map of the molecule and, from that, the precise location of each atom.[5][7]
Experimental Workflow: A Step-by-Step Protocol
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging and time-consuming step.[4][5]
-
Protocol:
-
Dissolve the purified substituted imidazole in a suitable solvent or a mixture of solvents. Common solvents include methanol, ethanol, acetone, and acetonitrile.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.[1][4]
-
Alternatively, use a vapor diffusion method where a solution of the compound is placed in a small open vial inside a larger sealed jar containing a precipitant solvent. The slow diffusion of the precipitant into the solution can induce crystallization.[4]
-
Other methods include slow cooling of a saturated solution or solvent layering.[4]
-
-
Expert Insight: The choice of solvent is critical and often requires screening multiple options. A solvent in which the compound has moderate solubility is ideal.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal on the diffractometer and collect the diffraction data.
-
Protocol:
-
Carefully select a single crystal with well-defined faces and no visible cracks or defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[4][6][10]
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[9][10]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4][11]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and determine the final crystal structure.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.[1]
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.[9][10][11]
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.[1][11]
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
-
Visualization of the SC-XRD Workflow
Caption: Integrated workflow for structural confirmation.
The journey from a synthesized powder to a confirmed crystal structure begins with NMR spectroscopy to verify the molecular connectivity and solution-state structure. This is followed by PXRD to confirm the crystallinity and phase purity of the bulk material. The ultimate goal is to obtain a high-quality single crystal for SC-XRD , which provides the definitive three-dimensional atomic arrangement. The PXRD pattern of the bulk material should then be compared with a pattern calculated from the single-crystal structure to ensure that the single crystal is representative of the bulk sample. This integrated approach provides a comprehensive and unambiguous structural characterization of substituted imidazoles, which is essential for advancing drug discovery and development programs.
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- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
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- Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review - Aravazhi Amalan Thiruvalluvar - Google Books.
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- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy - ResearchG
- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH.
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- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
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Navigating the Target Landscape of 5-methyl-4-phenyl-1H-imidazole: A Comparative Guide to Target Identification and Validation
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with the critical task of identifying its biological targets. The compound 5-methyl-4-phenyl-1H-imidazole, a member of the pharmacologically significant imidazole class, presents a compelling case for target discovery. While direct, conclusive evidence for its specific biological targets remains to be fully elucidated in publicly available literature, the extensive research on structurally related imidazole derivatives provides a robust framework for hypothesizing and systematically identifying its mechanism of action.
This guide provides a comprehensive, technically-grounded strategy for identifying and validating the biological targets of this compound. We will delve into the probable target classes based on comparative analysis of similar compounds, outline detailed experimental workflows for target identification, and present a framework for comparing its efficacy against established modulators of these potential targets.
The Imidazole Scaffold: A Privileged Structure with Diverse Biological Activities
The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological macromolecules.[1] Derivatives of the core imidazole structure have demonstrated a vast spectrum of activities, offering clues to the potential targets of this compound.
Based on extensive literature on substituted phenyl-imidazole compounds, we can hypothesize that this compound may interact with one or more of the following target classes:
-
Protein Kinases: Many imidazole derivatives are potent kinase inhibitors. For instance, certain imidazole-based compounds have been shown to inhibit B-Raf and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in cancer progression.[2]
-
Epigenetic Modulators: The imidazole scaffold has been successfully utilized to develop inhibitors of epigenetic targets. Notably, derivatives have been designed to target Bromodomain-containing protein 4 (BRD4) and sirtuins, which are crucial regulators of gene expression implicated in cancer and other diseases.[3][4]
-
Metabolic Enzymes: Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme involved in tryptophan metabolism and immune evasion in cancer, is a known target of 4-phenyl-imidazole derivatives.[5]
-
G-Protein Coupled Receptors (GPCRs): The imidazole core is present in histamine, the natural ligand for histamine receptors, suggesting that synthetic derivatives could interact with this large family of cell surface receptors.[1]
-
Microbial Enzymes and Proteins: Nitroimidazole derivatives are well-established antiparasitic and antibacterial agents, indicating that imidazole compounds can target essential proteins in pathogenic microorganisms.[6][7][8]
A Strategic Workflow for Target Identification and Validation
Identifying the direct molecular targets of a novel compound requires a multi-pronged approach, combining in silico methods with robust in vitro and in cellulo experimental validation. The following workflow provides a logical progression from broad, unbiased screening to specific target validation.
Experimental Protocols
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential interacting proteins from a complex biological sample, such as a cell lysate.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound is essential.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins, often using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins enriched in the compound-immobilized sample compared to the control are considered potential binders.
Causality: This method is based on the principle of affinity purification. By immobilizing the compound, we can "fish" for its binding partners in a complex mixture. The use of a control resin is critical to distinguish true interactors from proteins that bind non-specifically to the matrix.
Phase 2: Target Validation and Characterization
Once a list of potential targets is generated, the next crucial step is to validate these interactions using orthogonal, biophysical techniques.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Fit the binding data to appropriate models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Causality: SPR provides real-time, label-free measurement of binding kinetics. A low KD value indicates high binding affinity. This technique confirms a direct interaction and provides quantitative data on the strength and stability of the binding.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
Causality: CETSA is a powerful method to confirm that the compound engages its target in a physiological context (i.e., within the cell). The principle is that ligand binding stabilizes the protein, making it more resistant to thermal denaturation.
Comparative Analysis with Known Inhibitors
Once a target is validated, it is essential to benchmark the performance of this compound against known modulators of that target. This provides context for its potency and potential therapeutic utility.
Table 1: Hypothetical Comparison of this compound against Known Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell-Based Potency (GI50, µM) | Selectivity Profile |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Sorafenib | B-Raf, VEGFR-2 | 6 (B-Raf), 90 (VEGFR-2) | 1.12 (MCF-7)[2] | Multi-kinase inhibitor |
| Erlotinib | EGFR | 2 | 0.1-1 | Selective for EGFR |
Note: The data for this compound is hypothetical and would be populated upon experimental determination.
Visualizing Potential Signaling Pathway Interactions
Should target identification studies reveal, for example, an interaction with a key signaling kinase like B-Raf, it is crucial to visualize its position within the relevant pathway.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-methyl-4-phenyl-1H-imidazole for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-methyl-4-phenyl-1H-imidazole was not located during the literature search. The following disposal procedures are therefore based on the known hazards associated with the imidazole class of compounds and established best practices for laboratory chemical waste management. It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[1]
Part 1: Core Principles of Chemical Safety and Hazard Assessment
The proper disposal of any chemical begins with a thorough understanding of its potential hazards. For imidazole and its derivatives, this includes risks of toxicity, corrosivity, and reactivity.[2] The procedures outlined below are designed to mitigate these risks, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Profile
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. Imidazole-based compounds are often categorized as harmful if swallowed and can cause severe skin and eye irritation or burns.[2][3] Inhalation of dusts should be avoided, as they can cause chemical burns to the respiratory tract.
Key Potential Hazards:
-
Skin Corrosion/Irritation: Can cause skin irritation or severe burns upon contact.[2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][3]
-
Reactivity: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9] | Protects against splashes and airborne dust particles that can cause severe eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[4] | Prevents direct skin contact, which can lead to irritation or chemical burns. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use only within a certified laboratory chemical fume hood.[6] A NIOSH/MSHA approved respirator may be needed for spills. | Prevents inhalation of harmful dusts. Respirator use requires enrollment in a respiratory protection program.[6] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[10][11][12]
Waste Characterization and Segregation
Causality: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[13][14] Improperly mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[10]
Procedure:
-
Designate as Hazardous Waste: Treat all this compound waste (pure solid, solutions, contaminated materials) as hazardous chemical waste.
-
Segregate at the Source: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[6] Use physical barriers or secondary containment to separate incompatible waste containers.[13]
Waste Collection and Container Management
Causality: Proper containment is a primary tenet of both EPA and Occupational Safety and Health Administration (OSHA) regulations to prevent leaks and environmental contamination.[11][13] Containers must be compatible with the chemical to avoid degradation and potential spills.
Procedure:
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with this compound.[6][10] Plastic containers are often preferred.[12]
-
Label Immediately: As soon as the first drop of waste is added, affix a completed Hazardous Waste Label from your institution's EHS department.[6][10] The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[10][11][12] This is a critical EPA requirement to prevent the release of vapors.
-
Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[10][11][13]
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12] The area must be well-ventilated and away from heat or ignition sources.[6][10]
Arranging for Final Disposal
Causality: Federal regulations strictly limit the amount of hazardous waste that can be accumulated and the time it can be stored in a laboratory.[12][15] Final disposal must be handled by a licensed facility equipped for chemical destruction, typically through controlled incineration.[4]
Procedure:
-
Monitor Accumulation Limits: Be aware of your facility's waste generation status (e.g., Large Quantity Generator). Academic labs operating under EPA Subpart K have specific rules, such as a twelve-month limit for waste removal from the lab.[15] Do not exceed the 55-gallon accumulation limit for a Satellite Accumulation Area.[12]
-
Request Pickup: Once the container is full or is no longer being used, submit a chemical waste collection request to your EHS department.[6][10]
-
Final Disposal Method: The ultimate disposal will be carried out by a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[4]
Part 3: Emergency Procedures
Spill Response
-
Small Spill (within a fume hood): If a small amount is spilled within a certified chemical fume hood, trained laboratory personnel may clean it up.[6] Use appropriate tools to sweep up the solid material, place it in a sealed container, and label it as hazardous waste.[6]
-
Large Spill (outside a fume hood): Immediately evacuate the area and secure it to prevent entry. Notify your institution's EHS or emergency response team.[6]
Decontamination
After a spill or routine handling, decontaminate surfaces with soap and plenty of water.[4] Contaminated clothing should be removed immediately and washed before reuse.[16]
Part 4: Visualization and Workflow
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
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- Fisher Scientific. (2018).
- Occupational Safety and Health Administration (OSHA). OSHA Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2021). Safety Data Sheet - Imidazole, 0.5M buffer solution, pH 6.5.
- Washington State University.
- BenchChem. (2023). Proper Disposal of 1-(6-phenoxyhexyl)
- University of Washington. Introduction to Hazardous Waste Management.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
- Fisher Scientific. (2021). Safety Data Sheet - 5-Chloro-1-methyl-4-nitroimidazole.
- Sigma-Aldrich. (2022).
- Cole-Parmer.
- Fisher Scientific. (2022).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methyl-4-phenyl-1H-imidazole
As researchers and developers at the forefront of chemical innovation, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. The handling of novel or sparsely documented compounds like 5-methyl-4-phenyl-1H-imidazole demands a rigorous, proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
While specific toxicological data for this compound is not extensively published, a conservative safety protocol can be established by examining structurally related compounds. Analogs such as 4-phenylimidazole and other imidazole derivatives are known to be irritants, and in some cases, can cause more severe effects like skin burns and eye damage[1][2]. Therefore, we will proceed with the assumption that this compound requires careful handling to mitigate risks of irritation, acute toxicity, and unknown long-term effects.
Hazard Assessment & Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls. The principle of ALARA (As Low As Reasonably Achievable) is paramount.
-
Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for compounds of this nature.[1][3]
-
Ventilation and Access: Ensure the laboratory is well-ventilated and that safety showers and eyewash stations are unobstructed and have been recently tested.[3][4]
Personal Protective Equipment (PPE): A Threefold Shield
PPE is the final barrier between the researcher and the chemical. Its effectiveness is contingent on proper selection, use, and maintenance.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne dust.
-
Minimum Requirement: CSA- or ANSI-approved chemical safety goggles with side-shields conforming to standards like EN166 (EU) or OSHA 29 CFR 1910.133 are mandatory at all times when handling the compound.[5][6]
-
Enhanced Protection: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., rapid additions, heating), a full-face shield should be worn over the safety goggles. This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Preventing dermal contact is critical, as related imidazole compounds can cause skin irritation or burns.[1][2]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or pinholes before use.[3][5] For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is a recommended practice to provide an extra layer of security and simplify the decontamination process.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure must be worn. This protects against incidental spills and prevents the contamination of personal clothing.[3]
-
Additional Apparel: Long pants and closed-toe shoes are required. Do not wear shorts, skirts, or perforated shoes in the laboratory. For tasks involving significant quantities, consider using impervious clothing or an apron.[5]
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required.[6]
-
Emergency or High-Risk Scenarios: In the event of a significant spill outside of a fume hood or if engineering controls fail, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[5] If you experience any respiratory irritation, it indicates that engineering controls are insufficient, and a respirator may be required for routine tasks.
PPE Selection and Usage Workflow
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Ventilated Balance Enclosure or Fume Hood | Safety Goggles | Single Pair Nitrile | Lab Coat | Not required |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Double Pair Nitrile | Lab Coat | Not required |
| Reaction Setup/Monitoring | Chemical Fume Hood | Safety Goggles | Double Pair Nitrile | Lab Coat | Not required |
| Large Scale Work (>5g) | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair Nitrile | Lab Coat & Apron | Assess need based on dust/aerosol generation |
| Spill Cleanup | Evacuate & Ventilate | Full-face Respirator (for responders) | Heavy-duty Nitrile/Butyl | Chemical Resistant Suit (for responders) | Required for responders |
The logical flow for ensuring safety when handling this compound can be visualized as a continuous cycle of assessment and action.
Caption: Workflow for PPE selection and safe handling of phenyl-imidazole derivatives.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include the proper management of waste.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational. Lay down absorbent, disposable bench paper.
-
Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally gloves (donning the outer pair last if double-gloving).
-
Handling: Conduct all work on the disposable bench paper to contain minor spills. Use spark-proof tools if the compound is a fine powder.[5] Avoid creating dust.[5]
-
Post-Handling: After completing the work, wipe down the external surfaces of all containers with a damp cloth before removing them from the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves, face shield, lab coat, safety goggles, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][5][7]
Disposal Plan
-
Chemical Waste: All solid this compound and any solutions must be disposed of as hazardous chemical waste.[5] They should be collected in a clearly labeled, sealed container.[3][5] Do not mix this waste stream with incompatible materials.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips) must also be disposed of as solid hazardous waste.[8] Place these items in a designated, double-bagged waste container within the fume hood.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[5]
By adhering to these scientifically grounded safety protocols, you build a foundation of trust in our laboratory operations, ensuring that our pursuit of discovery is conducted with the utmost responsibility.
References
-
1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]
-
Imidazole - Safety Data Sheet. (n.d.). Carl ROTH. [Link]
-
4-Phenylimidazole. (n.d.). PubChem. [Link]
-
4-phenylimidazole. (n.d.). XiXisys. [Link]
-
5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. (2025). Chemsrc. [Link]
-
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. (n.d.). PubChem. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
